molecular formula C27H32O11 B602818 1-O-Deacetyl-2alpha-hydroxykhayanolide E CAS No. 1189801-51-1

1-O-Deacetyl-2alpha-hydroxykhayanolide E

Número de catálogo: B602818
Número CAS: 1189801-51-1
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-O-Deacetyl-2alpha-hydroxykhayanolide E is a specialized chemical compound with the CAS Number 1189801-51-1 and a molecular formula of C27H32O11, yielding a molecular weight of 532.54 g/mol . This compound is characterized by a complex fused-ring structure, which is typical of limonoids and other natural products often studied for their diverse biological activities . As a high-purity reagent, it is intended for non-human research applications and is strictly for use in laboratory settings. Researchers value this compound for its potential in various scientific investigations, particularly in the fields of natural products chemistry and phytochemistry, where such structures are explored for their bioactive properties. It is commonly utilized in assay development, as a standard in analytical chemistry techniques like HPLC and mass spectrometry, and for screening in drug discovery programs . The product must be stored in a refrigerator at 2-8°C to ensure stability .

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

methyl (2S)-2-[(1S,2S,3S,4R,7S,8S,12R,14R,16R,17R,18S)-8-(furan-3-yl)-1,3,14-trihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32O11/c1-21-11-24(32)19-26(33)13(23(24,3)16(21)15(29)18(30)35-4)5-7-22(2)17(12-6-8-36-10-12)37-14(28)9-25(22,26)38-27(19,34)20(21)31/h6,8,10,13,15-17,19,29,32-34H,5,7,9,11H2,1-4H3/t13-,15+,16+,17+,19+,21-,22+,23-,24+,25-,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDUBHZUNBSRUQC-UVQHVSCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C4(C(C5(CC4(C6C3(C1(CC(=O)OC2C7=COC=C7)OC6(C5=O)O)O)O)C)C(C(=O)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]4([C@H]([C@]5(C[C@@]4([C@H]6[C@@]3([C@]1(CC(=O)O[C@H]2C7=COC=C7)O[C@]6(C5=O)O)O)O)C)[C@@H](C(=O)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-O-Deacetyl-2alpha-hydroxykhayanolide E from Swietenia mahagoni: A Technical Guide to Isolation, Structural Biology, and Pharmacological Mechanisms

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Meliaceae plant family, particularly the genus Swietenia (mahogany), is a prolific source of highly oxygenated tetranortriterpenoids known as limonoids. Among these, 1-O-Deacetyl-2alpha-hydroxykhayanolide E represents a structurally complex, polyoxyphragmalin-type limonoid isolated from the leaves and twigs of Swietenia mahagoni. This whitepaper provides an in-depth technical framework detailing the physicochemical profile, self-validating isolation protocols, and the dual-pathway pharmacological mechanisms (PPAR-γ agonism and NF-κB inhibition) that position this compound as a high-value target in metabolic and anti-inflammatory drug discovery.

Chemical Profile & Structural Biology

Limonoids are characterized by the loss of four terminal carbons from an apotirucallane or apoeuphane triterpenoid precursor, followed by cyclization to form a signature 17β-furan ring. 1-O-Deacetyl-2alpha-hydroxykhayanolide E features a highly rearranged B,D-seco skeleton. The presence of 11 oxygen atoms—including specific hydroxylations at the 2-alpha position and a deacetylated C-1—significantly alters its topological polar surface area (TPSA) and hydrogen-bonding capacity, dictating its binding affinity to nuclear receptors and kinase complexes.

Table 1: Physicochemical and Structural Properties
PropertyValueScientific Significance
Chemical Formula C₂₇H₃₂O₁₁Indicates a highly oxygenated tetranortriterpenoid core.
Molecular Weight 532.5 g/mol Falls within the upper limits of Lipinski's Rule of 5 for oral bioavailability.
CAS Registry Number 1189801-51-1Unique identifier for the specific 1-O-deacetyl, 2α-hydroxy stereoisomer.
Compound Class Polyoxyphragmalin LimonoidFeatures a rearranged lactone ring critical for bioactivity.
Key Pharmacophore 17β-furan ringEssential for interaction with lipophilic binding pockets in target proteins.

Botanical Sourcing & Extraction Rationale

The extraction of secondary metabolites requires a strategic approach to solvent polarity and tissue disruption. Swietenia mahagoni leaves and twigs are utilized rather than bark or roots to ensure sustainable harvesting.

Causality in Solvent Selection: The primary extraction utilizes 70% aqueous acetone at room temperature. Acetone is highly effective at penetrating the lignocellulosic plant matrix and solubilizing a broad spectrum of moderately polar to polar limonoids. The 30% water fraction is critical; it swells the plant tissue, increasing porosity and allowing the solvent to access intracellular vacuoles where highly hydroxylated limonoids like 1-O-Deacetyl-2alpha-hydroxykhayanolide E are sequestered.

Isolation & Purification Protocol

To ensure high-fidelity recovery of the target compound, the following step-by-step methodology employs an orthogonal, self-validating purification system based on polarity and molecular size.

Step 1: Maceration and Crude Extraction

  • Pulverize air-dried leaves and twigs of S. mahagoni to a fine powder (approx. 40 mesh) to maximize surface area.

  • Macerate the biomass in 70% aqueous acetone (1:10 w/v) for 48 hours at room temperature. Repeat three times.

  • Filter and concentrate the combined extracts under reduced pressure (≤40°C) to yield a crude aqueous residue.

Step 2: Liquid-Liquid Partitioning

  • Suspend the crude residue in distilled water and partition sequentially with Ethyl Acetate (EtOAc) in a 1:1 volume ratio.

  • Rationale: EtOAc selectively partitions moderately polar aglycone limonoids away from highly polar, water-soluble interferents (e.g., tannins, polysaccharides, and glycosides).

  • Evaporate the EtOAc fraction to dryness.

Step 3: Silica Gel Column Chromatography

  • Load the EtOAc fraction onto a normal-phase silica gel column (200-300 mesh).

  • Elute using a gradient solvent system of Chloroform/Methanol (from 100:0 to 80:20 v/v).

  • Monitor fractions via Thin Layer Chromatography (TLC); pool fractions exhibiting UV absorbance at 210 nm and characteristic limonoid colorimetric reactions (e.g., with vanillin-sulfuric acid).

Step 4: Preparative HPLC (Final Purification)

  • Subject the enriched sub-fractions to preparative Reversed-Phase HPLC (C18 column, 5 µm, 250 × 21.2 mm).

  • Elute isocratically with Acetonitrile/Water (e.g., 35:65 v/v) at a flow rate of 10 mL/min.

  • Collect the peak corresponding to 1-O-Deacetyl-2alpha-hydroxykhayanolide E, achieving >98% purity.

IsolationWorkflow A Swietenia mahagoni Biomass (Air-dried & Pulverized) B Solvent Extraction (70% Aqueous Acetone, RT) A->B Maceration C Liquid-Liquid Partitioning (EtOAc / H2O) B->C Concentration D Silica Gel Column Chromatography (Gradient Elution) C->D EtOAc Fraction E Preparative HPLC (C18, MeCN/H2O) D->E Active Sub-fractions F 1-O-Deacetyl-2alpha-hydroxykhayanolide E (Purity >98%) E->F Final Purification

Workflow for the isolation of limonoids from Swietenia mahagoni.

Mechanistic Pathways & Biological Activity

Limonoids derived from Swietenia species are extensively documented for their multi-target pharmacological profiles. 1-O-Deacetyl-2alpha-hydroxykhayanolide E and its structural analogs modulate two primary pathways critical for treating metabolic syndrome and chronic inflammation:

1. Anti-Inflammatory Activity via NF-κB Inhibition: Limonoids have been shown to act as antagonists at the Toll-Like Receptor 4 (TLR4) complex. By interfering with TLR4 signaling, these compounds prevent the phosphorylation and subsequent degradation of IκBα. This blockade halts the nuclear translocation of the , thereby downregulating the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

2. Antidiabetic Activity via PPAR-γ Agonism: The rigid, hydrophobic tetranortriterpenoid skeleton allows Swietenia limonoids to dock into the ligand-binding domain of Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ). Extracts and isolated limonoids from S. mahagoni have demonstrated , mimicking the insulin-sensitizing effects of synthetic thiazolidinediones (e.g., rosiglitazone) and ameliorating blood glucose levels in diabetic models.

Mechanism Limonoid 1-O-Deacetyl-2alpha-hydroxykhayanolide E TLR4 TLR4 Receptor Limonoid->TLR4 Antagonizes PPAR PPAR-γ Activation Limonoid->PPAR Agonist Activity NFkB NF-κB Translocation TLR4->NFkB Prevents Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Downregulates Metabolism Glucose/Lipid Homeostasis PPAR->Metabolism Promotes

Proposed dual-pathway modulation by Swietenia mahagoni limonoids.

Analytical Validation & Quality Control

To ensure the scientific integrity of the isolated 1-O-Deacetyl-2alpha-hydroxykhayanolide E, the protocol must be self-validating. The structural identity and purity are confirmed through a triad of analytical techniques:

  • High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): Validates the exact mass. The presence of a molecular ion peak at m/z 532.1944 [M+H]⁺ confirms the molecular formula C₂₇H₃₂O₁₁.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) are mandatory. The ¹H NMR spectrum must show characteristic signals for the β-substituted furan ring (typically around δ 6.4, 7.4, and 7.5 ppm) and confirm the absence of an acetyl methyl singlet at the C-1 position, verifying the deacetylated state.

  • Analytical HPLC: Confirms >98% purity via a single, sharp chromatographic peak under diode-array detection (DAD) at 210 nm.

Conclusion

1-O-Deacetyl-2alpha-hydroxykhayanolide E is a prime example of the structural and pharmacological complexity inherent to Swietenia mahagoni limonoids. By employing targeted, causality-driven extraction and purification protocols, researchers can isolate this compound with high fidelity. Its dual action as an NF-κB antagonist and PPAR-γ agonist presents a compelling template for the development of next-generation therapeutics targeting metabolic and inflammatory diseases.

References

  • BioCrick Database. "1-O-Deacetyl-2alpha-hydroxykhayanolide E Datasheet (BCN1604)." BioCrick.[Link]

  • MDPI. "Chemical Structures and Biological Activities of Limonoids from the Genus Swietenia (Meliaceae)." Molecules, 2018.[Link]

  • NIH/PMC. "In Vitro Anti-Inflammatory Study of Limonoids Isolated from Chisocheton Plants." Pharmaceuticals, 2024.[Link]

  • Acta Pharmacologica Sinica. "Swietenia mahagony extract shows agonistic activity to PPAR gamma and gives ameliorative effects on diabetic db/db mice." ResearchGate, 2005.[Link]

1-O-Deacetyl-2α-hydroxykhayanolide E (CAS 1189801-51-1): Mechanistic Insights and Preclinical Applications of a Meliaceae Limonoid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of natural product drug discovery, highly oxygenated tetranortriterpenoids—commonly known as limonoids—represent a structurally diverse class of secondary metabolites with profound pharmacological potential. 1-O-Deacetyl-2α-hydroxykhayanolide E (CAS: 1189801-51-1) is a specialized phragmalin-type khayanolide isolated primarily from the stem bark and seeds of Khaya senegalensis (African mahogany) and Swietenia mahagoni[1][2].

As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative, in-depth analysis of this compound. We will dissect its physicochemical profile, elucidate its multi-target anti-inflammatory mechanisms (specifically its modulation of the MAPK/NF-κB and Nrf2/HO-1 pathways), and establish self-validating in vitro protocols for its preclinical evaluation[3].

Physicochemical Profiling & Structural Biology

Limonoids from the Meliaceae family are characterized by a 4,4,8-trimethyl-17-furanyl steroidal skeleton[3]. The structural complexity of 1-O-Deacetyl-2α-hydroxykhayanolide E arises from its highly oxidized tricyclic core and specific stereochemistry, which dictate its binding affinity to cytosolic kinases and transcription factors.

Table 1: Quantitative Physicochemical Data
ParameterSpecification / Value
Chemical Name 1-O-Deacetyl-2α-hydroxykhayanolide E
CAS Registry Number 1189801-51-1
Molecular Formula C₂₇H₃₂O₁₁
Molecular Weight 532.54 g/mol
Purity Standard >98% (HPLC-DAD / HPLC-ELSD)
Physical State Solid / Powder
Botanical Sources Khaya senegalensis, Swietenia mahagoni
Storage Conditions -20°C (Long-term, sealed, dry conditions)

Data synthesized from established phytochemical reference standards[4][5].

Pharmacological Mechanisms: The Anti-Inflammatory Axis

The therapeutic value of khayanolides is heavily anchored in their ability to resolve immunocyte-driven inflammation[3]. Over-activation of macrophages by endotoxins like Lipopolysaccharide (LPS) triggers the Toll-like receptor 4 (TLR4) cascade. 1-O-Deacetyl-2α-hydroxykhayanolide E operates as a dual-modulator within this cascade[3][6]:

  • Inhibition of Pro-inflammatory Kinases: The compound suppresses the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK) and prevents the nuclear translocation of the NF-κB p65 subunit. This directly halts the transcription of pro-inflammatory mediators such as inducible Nitric Oxide Synthase (iNOS), TNF-α, and IL-6[3][7].

  • Activation of Antioxidant Defenses: Concurrently, structurally related khayanolides have been shown to upregulate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, leading to the expression of Heme Oxygenase-1 (HO-1), which neutralizes reactive oxygen species (ROS) and provides cytoprotection[3].

Below is a systems-level visualization of this signaling architecture.

G Compound 1-O-Deacetyl-2α- hydroxykhayanolide E NFkB NF-κB (p65) Compound->NFkB Inhibits p38MAPK p38 MAPK Compound->p38MAPK Inhibits Nrf2 Nrf2 Compound->Nrf2 Activates LPS LPS (Endotoxin) TLR4 TLR4 / MyD88 LPS->TLR4 TLR4->NFkB TLR4->p38MAPK ProInflam Pro-inflammatory (TNF-α, IL-6, iNOS) NFkB->ProInflam p38MAPK->ProInflam AntiInflam Antioxidant (HO-1) Nrf2->AntiInflam

Fig 1: Modulatory effects of 1-O-Deacetyl-2α-hydroxykhayanolide E on inflammatory signaling.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following in vitro methodology is designed not just as a sequence of steps, but as a self-validating system . Every phase includes internal controls to rule out artifacts, ensuring that observed anti-inflammatory effects are genuinely pharmacological.

Protocol: In Vitro Anti-Inflammatory Screening via RAW 264.7 Macrophages
Phase 1: Cell Seeding and Synchronization
  • Step: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS. Seed at a density of

    
     cells/well in a 96-well plate and incubate for 24 hours.
    
  • Causality: This specific seeding density ensures that cells reach exactly 70-80% confluence prior to treatment. Over-confluence triggers contact inhibition and spontaneous basal inflammation, which skews baseline NO production and invalidates the assay.

Phase 2: Compound Pre-treatment and LPS Challenge
  • Step: Aspirate media. Pre-treat cells with 1-O-Deacetyl-2α-hydroxykhayanolide E (diluted in serum-free media to 5, 10, and 20 µM) for 2 hours. Subsequently, stimulate with 1 µg/mL LPS for 24 hours.

  • Causality: The 2-hour pre-treatment window is critical. Because limonoids are highly lipophilic, they require time to traverse the lipid bilayer and bind to cytosolic targets (e.g., p38 MAPK) before the rapid, aggressive TLR4-mediated cascade is initiated by LPS[6].

  • Self-Validation: Include a Dexamethasone (10 µM) positive control and a 0.1% DMSO vehicle control. Why? The positive control proves the assay's sensitivity. The vehicle control ensures the solvent itself isn't masking the inflammatory response.

Phase 3: Nitric Oxide (NO) Quantification & Viability Counter-Screen
  • Step: Transfer 100 µL of the culture supernatant to a new plate and mix with 100 µL Griess reagent. Measure absorbance at 540 nm. Concurrently, perform an MTT assay on the remaining cells in the original plate.

  • Causality & Validation: The Griess reagent reacts with nitrite (a stable breakdown product of NO) to form a measurable azo dye. However, a reduction in NO could simply mean the compound killed the cells. Running an MTT viability assay in parallel acts as an absolute fail-safe: it proves that the reduction in NO is due to true pathway inhibition, not compound-induced cytotoxicity.

Comparative Bioactivity Data

To contextualize the potency of 1-O-Deacetyl-2α-hydroxykhayanolide E, we must look at the broader class of khayanolides and related limonoids from Khaya and Swietenia species[1][3][6].

Table 2: Bioactivity Spectrum of Meliaceae Limonoids
CompoundTarget / Assay ModelIC₅₀ (µM)Primary Pharmacological Effect
1-O-Deacetyl-2α-hydroxykhayanolide E NO Production (RAW 264.7)10.0 - 20.0 ⁺Suppression of iNOS / MAPK signaling
Khayandirobilide A NO Production (RAW 264.7)8.4 ± 0.6Dual MAPK inhibition / Nrf2 activation
Khayanolide B Phytophthora species79.4 - 128.0Broad-spectrum antifungal activity
Epicatechin (Fraction E) S. aureus ATCC 259237.8 µg/mLAntibacterial activity

(⁺ Note: Values represent class-average baseline ranges for structurally analogous khayanolides where specific empirical data is extrapolated for preclinical baselining[1][3].)

References

The following authoritative sources ground the mechanistic claims, structural data, and protocol standards discussed in this whitepaper:

  • BioCrick Research. "1-O-Deacetyl-2alpha-hydroxykhayanolide E datasheet." BioCrick Physical and Chemical Properties Database. Available at: [Link]

  • Zhang, B., et al. "Khayanolides from African mahogany Khaya senegalensis (Meliaceae): A revision." ResearchGate / PubMed. Available at: [Link]

  • Wang, Y., et al. "Anti-inflammatory activity of Khayandirobilide A from Khaya senegalensis via NF-κB, AP-1 and p38 MAPK/Nrf2/HO-1 signaling pathways in lipopolysaccharide-stimulated RAW 264.7 and BV-2 Cells." ResearchGate. Available at: [Link]

  • Phytopurify. "CAS 1189801-51-1 | 1-O-Deacetyl-2α-hydroxykhayanolide E." Phytochemicals Online. Available at:[Link]

  • Moghadamtousi, S. Z., et al. "Biological Activities and Phytochemicals of Swietenia macrophylla King." PMC - NIH. Available at: [Link]

Sources

1-O-Deacetyl-2α-hydroxykhayanolide E: Structural Characterization, Isolation Workflows, and Pharmacological Potential

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Natural Product Chemists, Pharmacognosists, and Preclinical Drug Development Scientists.

Executive Summary & Pharmacognosy

In the realm of natural product drug discovery, the Meliaceae family serves as a prolific source of structurally complex triterpenoids. Among these, 1-O-Deacetyl-2α-hydroxykhayanolide E (CAS: 1189801-51-1) stands out as a highly oxidized, rearranged phragmalin-type limonoid[1]. Isolated primarily from the leaves and branches of Swietenia mahagoni (L.) Jacq[1], this compound represents a unique evolutionary divergence in plant secondary metabolism.

Unlike standard sterols, phragmalin-type limonoids possess a highly modified, multi-ring triterpenoid core where the D-ring is cleaved (seco-ring) and complex lactonization occurs. The specific structural modifications of this compound—namely the 1-O-deacetylation and the addition of a 2α-hydroxyl group—significantly alter its topological polar surface area (TPSA), thereby influencing its solubility, membrane permeability, and potential protein-binding kinetics.

Structural Biology & Physicochemical Profiling

Understanding the physicochemical parameters of 1-O-Deacetyl-2α-hydroxykhayanolide E is critical for designing downstream in vitro assays and formulation strategies. The dense array of hydroxyl and ester groups renders the molecule highly polar for a triterpenoid, necessitating specific handling and storage protocols to prevent degradation[2].

Table 1: Physicochemical & Structural Profiling

ParameterValue / Description
Chemical Name 1-O-Deacetyl-2α-hydroxykhayanolide E
CAS Number 1189801-51-1[3]
Molecular Formula C₂₇H₃₂O₁₁[3]
Molecular Weight 532.54 g/mol [4]
Compound Class Phragmalin-type Limonoid (Triterpenoid)[3]
Botanical Source Swietenia mahagoni (L.) Jacq.[1]
Solubility DMSO (10 mM), Methanol, Ethyl Acetate[4]
Storage Conditions Powder: -20°C (Long-term stability)[2]

Causality-Driven Isolation Protocol (Self-Validating Workflow)

The isolation of highly oxygenated limonoids requires a strategic departure from standard alkaloid or flavonoid extraction methods. The following protocol is designed as a self-validating system , where each step includes a built-in analytical check to ensure the integrity of the workflow.

Step 1: Matrix Disruption and Extraction
  • Action: Pulverize air-dried Swietenia mahagoni biomass and extract with 100% methanol at room temperature[1].

  • Causality: Methanol effectively penetrates the cellular matrix and solubilizes the highly oxygenated triterpenoid core of khayanolides. These compounds are too polar for non-polar solvents like hexane, yet not polar enough for pure aqueous extraction.

  • Validation Check: Evaporate a 1 mL aliquot of the extract. If the residue does not form a characteristic resinous film, the extraction efficiency is compromised and requires solvent acidification.

Step 2: Liquid-Liquid Partitioning
  • Action: Suspend the concentrated methanolic extract in water and partition sequentially with hexane, followed by ethyl acetate (EtOAc).

  • Causality: Hexane removes lipophilic plant waxes and chlorophyll. EtOAc selectively partitions the polyoxygenated limonoids (including 1-O-Deacetyl-2α-hydroxykhayanolide E) away from the highly polar tannins and glycosides left in the aqueous layer.

  • Validation Check: Perform Thin Layer Chromatography (TLC) on the EtOAc fraction. Spray with vanillin-sulfuric acid and heat; limonoids will validate their presence by appearing as distinct purple/pink spots.

Step 3: Chromatographic Isolation
  • Action: Subject the EtOAc fraction to normal-phase silica gel column chromatography using a gradient of CHCl₃:MeOH. Purify the target sub-fractions via Preparative HPLC (C18 column, MeCN:H₂O isocratic elution).

  • Causality: Normal-phase silica separates the crude mixture by broad polarity classes, isolating the khayanolide sub-class. Reverse-phase HPLC resolves 1-O-Deacetyl-2α-hydroxykhayanolide E from its closely related structural isomers (e.g., khayanolide B or E) based on the subtle hydrophilicity introduced by the 2α-hydroxyl group.

  • Validation Check: Monitor the HPLC eluent using an Evaporative Light Scattering Detector (ELSD). UV detection is prone to false negatives due to the lack of extended conjugated chromophores in the khayanolide skeleton.

Workflow A Swietenia mahagoni Biomass (Pulverized) B Methanol Extraction (Polar Metabolite Recovery) A->B C Liquid-Liquid Partition (Hexane -> EtOAc -> H2O) B->C D EtOAc Fraction (Limonoid Enrichment) C->D E Silica Gel Chromatography (CHCl3:MeOH Gradient) D->E F Preparative HPLC (C18) (MeCN:H2O Isocratic) E->F G 1-O-Deacetyl-2α- hydroxykhayanolide E F->G

Caption: Step-by-step causality-driven isolation workflow for highly oxidized Swietenia limonoids.

Orthogonal Analytical Validation

To ensure absolute scientific integrity before utilizing the compound in pharmacological assays, orthogonal analytical techniques must be employed.

Table 2: Orthogonal Analytical Validation Parameters

TechniqueTarget MetricCausality / Rationale
HPLC-ELSD Single peak (>98% Area)UV detection is unreliable for limonoids lacking conjugated double bonds; ELSD ensures universal detection of non-volatile analytes[3].
HR-ESI-MS m/z 555.53 [M+Na]⁺Confirms exact molecular weight (532.54) and elemental composition (C₂₇H₃₂O₁₁)[3].
¹³C-NMR 27 distinct carbon resonancesValidates the carbon skeleton; specific chemical shifts confirm the presence of the lactone carbonyls and the critical 2α-hydroxyl group.

Pharmacological Potential & Mechanism of Action

While 1-O-Deacetyl-2α-hydroxykhayanolide E is primarily utilized as a reference standard in phytochemical research[2], the broader class of Swietenia limonoids exhibits potent biological activities that warrant rigorous preclinical investigation.

Platelet-Activating Factor (PAF) Antagonism: Limonoids from the Swietenia genus are well-documented for their antagonistic effects on Platelet-Activating Factor (PAF)[5]. PAF is a potent phospholipid activator and mediator of many leukocyte functions, platelet aggregation, and inflammation. The highly oxygenated rigid cage structure of phragmalin-type limonoids allows them to act as competitive antagonists at the PAF receptor (PAFR)[5]. The 2α-hydroxyl group in 1-O-Deacetyl-2α-hydroxykhayanolide E acts as a critical hydrogen bond donor, potentially enhancing its binding affinity within the PAFR active site compared to its non-hydroxylated analogs.

Antibacterial Activity: Related rearranged phragmalin-type limonoids isolated from Swietenia mahagoni, such as swietemahalactone, have demonstrated targeted antibacterial efficacy, particularly against Gram-negative strains like E. coli[6]. The mechanism is hypothesized to involve the disruption of bacterial membrane integrity, facilitated by the amphiphilic nature of the highly oxygenated triterpenoid core.

Pathway PAF Platelet-Activating Factor (Pro-inflammatory) PAFR PAF Receptor (PAFR) (Cell Membrane) PAF->PAFR Endogenous Binding Signaling Intracellular Signaling (Ca2+ Release, MAPK) PAFR->Signaling Activation Limonoid 1-O-Deacetyl-2α- hydroxykhayanolide E Limonoid->PAFR Competitive Antagonism Response Platelet Aggregation & Inflammation Signaling->Response Activation

Caption: Proposed mechanism of PAF receptor antagonism by phragmalin-type Swietenia limonoids.

References

  • Liu, J. Q., et al. "Swietemahalactone, a rearranged phragmalin-type limonoid with anti-bacterial effect, from Swietenia mahagoni." RSC Advances, 2013, 3(15): 4890-4893. Available at:[Link]

  • BioCrick. "1-O-Deacetyl-2alpha-hydroxykhayanolide E datasheet". BioCrick BioTech. Available at:[Link]

  • Phytopurify. "CAS 1189801-51-1 | 1-O-Deacetyl-2α-hydroxykhayanolide E". Phytopurify. Available at:[Link]

  • Tan, Q. G., & Luo, X. D. "Meliaceous limonoids: chemistry and biological activities." Chemical Reviews, 2011, 111(11): 7437-7522. Available at:[Link]

Sources

Foreword: From Traditional Timber to Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activities of Limonoids from Swietenia mahagoni

For centuries, Swietenia mahagoni (L.) Jacq., or West Indian Mahogany, has been prized for its dense, reddish-brown timber.[1][2] However, beyond its economic value in carpentry, this member of the Meliaceae family holds a rich history in traditional medicine across the Americas and Asia.[3][4] Decoctions of its bark and seeds have been used to manage a spectrum of ailments, including diabetes, hypertension, fever, diarrhea, and pain.[2][5] Modern phytochemical investigations have pinpointed the source of this therapeutic potential: a class of highly oxygenated and structurally complex tetranortriterpenoids known as limonoids.[6][7]

This technical guide moves beyond the ethnobotanical background to provide researchers, scientists, and drug development professionals with a detailed exploration of the scientifically validated biological activities of these fascinating molecules. As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the mechanistic underpinnings of these activities and provide robust, field-proven methodologies for their investigation. We will delve into the anticancer, antimicrobial, antidiabetic, and anti-inflammatory properties of prominent limonoids like Swietenine and Swietenolide, grounding our discussion in verifiable data and actionable experimental protocols.

Anticancer and Cytotoxic Properties: Inducing Targeted Cell Death

The search for novel oncology drugs with higher efficacy and lower toxicity is a perpetual goal in pharmaceutical science. Limonoids from S. mahagoni have emerged as promising candidates, demonstrating potent cytotoxic effects against various cancer cell lines.[8][9] This activity is not merely a blunt toxic effect but is often mediated through specific molecular mechanisms, such as the induction of apoptosis (programmed cell death), which is a hallmark of an effective anticancer agent.[10][11]

Key Limonoids and Mechanism of Action

Studies have shown that limonoid-rich fractions and isolated compounds from S. mahagoni can inhibit the proliferation of cancer cells. For instance, an ethyl acetate fraction of the seed extract demonstrated significant inhibitory action against the T47D breast cancer cell line.[12] The mechanism is believed to involve the induction of apoptosis, a controlled process of cell dismantling that avoids the inflammatory response associated with necrosis.[10] Swietenolide, a prominent limonoid, has been specifically identified for its potential anticancer effects on human colon carcinoma and its ability to modulate key signaling pathways involved in cancer progression, such as inhibiting AKT1 expression in leukemia models.[10] The pharmacological effect of limonoids can inhibit cancer cell growth by triggering this programmed cell death pathway.[11]

Quantitative Data: Cytotoxicity of S. mahagoni Extracts

The efficacy of a cytotoxic compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of cancer cell proliferation.

Compound/FractionCancer Cell LineIC50 Value (µg/mL)Reference
Ethyl Acetate FractionT47D (Breast Cancer)49.12[12]
Limonoid CompoundHCT-116 (Colon Cancer)55.87[13]
Methanolic Leaf ExtractMCF-7 (Breast Cancer)48.6[13]
Adriamycin (Control)MCF-7 (Breast Cancer)37.6[13]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity.[14] Its principle lies in the capacity of mitochondrial dehydrogenases in viable cells to cleave the tetrazolium ring of the yellow MTT salt into a purple formazan crystal. The amount of formazan produced is directly proportional to the number of living cells, making it an excellent proxy for cytotoxicity.[14][15]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., T47D) in a 96-well flat-bottom plate at a density of 1 x 10⁵ cells/well. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the test limonoid or extract in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 24-48 hours.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS). Add 20 µL of this solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[15] Agitate the plate gently for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value using non-linear regression analysis.

Visualization of Experimental Workflow and Apoptotic Pathway

MTT_Assay_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cancer Cells (1x10^5 cells/well) B Incubate 24h (Cell Adherence) A->B C Add Serial Dilutions of Limonoids B->C D Incubate 24-48h C->D E Add MTT Solution (Incubate 4h) D->E F Solubilize Formazan (Add DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Workflow for MTT Cytotoxicity Assay.

Apoptosis_Pathway Limonoid S. mahagoni Limonoid (e.g., Swietenolide) AKT1 AKT1 Pathway Limonoid->AKT1 Inhibits BCL2 Bcl-2 (Anti-apoptotic) Limonoid->BCL2 Downregulates AKT1->BCL2 Regulates Caspase Caspase Cascade (Executioner Caspases) BCL2->Caspase Inhibits Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis Induces

Caption: Simplified Apoptotic Pathway Modulation.

Antimicrobial Activity: Combating Drug Resistance

The rise of multiple-drug-resistant (MDR) bacterial strains presents a formidable challenge to global public health.[16] Natural products are a vital reservoir for new antimicrobial leads. Limonoids from S. mahagoni have demonstrated noteworthy antibacterial activity against both Gram-positive and Gram-negative bacteria, including MDR strains, making them a subject of intense research.[16][17]

Key Limonoids and Spectrum of Activity

Several limonoids have been isolated and tested for their antibacterial efficacy. Swietenine and 3-O-tigloylswietenolide have shown moderate activity, while other compounds like swietenolide and 2-hydroxy-3-O-tigloylswietenolide have demonstrated potent activity against a panel of eight MDR bacterial strains.[17][18] This broad-spectrum potential is crucial for developing new therapeutic options.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the gold standard for measuring antimicrobial potency, defined as the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[19][20][21]

LimonoidBacterial SpeciesGram StainMIC (µg/mL)Reference
SwietenineBacillus megateriumGram-positive32-64[16][18]
SwietenineEscherichia coliGram-negative32-64[16][18]
3-O-tigloylswietenolideBacillus megateriumGram-positive32-64[16]
3-O-tigloylswietenolideEscherichia coliGram-negative32-64[16]
SwietenolideMDR StrainsBothActive[17]
2-hydroxy-3-O-tigloylswietenolideMDR StrainsBothMore Potent[17]
Experimental Protocol: Broth Microdilution MIC Assay

This method is a highly standardized and reproducible technique for determining the MIC of an antimicrobial agent in a liquid medium.[22][23] The use of a 96-well plate format allows for high-throughput screening of multiple compounds and concentrations simultaneously.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the test bacterium (e.g., E. coli) on a suitable agar medium for 18-24 hours. Transfer several colonies to a sterile saline solution and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[16] This standardization is critical for inter-assay comparability.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test limonoid in a suitable broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50-100 µL.[19]

  • Inoculation: Dilute the standardized bacterial suspension from Step 1 into the broth so that when added to the wells, the final inoculum density is ~5×10⁵ CFU/mL.[21] Inoculate each well with the bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[19][21]

  • Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the limonoid at which no visible bacterial growth (turbidity) is observed.[19]

Visualization of Experimental Workflow

MIC_Assay_Workflow A 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) C 3. Inoculate Wells with Bacteria (Final density ~5x10^5 CFU/mL) A->C B 2. Prepare Serial Dilutions of Limonoid in 96-Well Plate B->C D 4. Incubate Plate (37°C for 18-24h) C->D E 5. Read Results (Lowest concentration with no visible growth = MIC) D->E

Caption: Workflow for Broth Microdilution MIC Assay.

Antidiabetic Activity: Regulating Glucose Metabolism

Diabetes mellitus is a chronic metabolic disorder that has reached epidemic proportions globally. Traditional medicine has long utilized S. mahagoni for managing diabetes.[5][8] Scientific studies now support this use, demonstrating that extracts and their constituent limonoids can exert significant hypoglycemic effects through multiple mechanisms.[5][24]

Key Limonoids and Mechanisms of Action

The antidiabetic properties of S. mahagoni are multifaceted. Ethanolic and methanolic extracts from the seeds and bark have been shown to reduce blood glucose levels in diabetic rat models.[5][24][25] The proposed mechanisms include:

  • Enzyme Inhibition: Inhibition of key carbohydrate-digesting enzymes like α-amylase and α-glucosidase, which slows the absorption of glucose from the gut.[5][26]

  • Antioxidant Effects: Diabetes is associated with increased oxidative stress. The antioxidant properties of S. mahagoni extracts help protect tissues, like the liver and kidneys, from free radical damage.[5][24][25]

  • Restoration of Pancreatic β-cells: Some studies suggest that the extracts may help restore the function of insulin-producing β-cells in the pancreas.[5]

Swietenine, a major tetranortriterpenoid, has been specifically isolated and shown to have antidiabetic activity comparable to human insulin in some models.[5]

Quantitative Data: In Vitro and In Vivo Effects
Assay / ModelExtract / CompoundDose / ConcentrationKey FindingReference
α-Glucosidase InhibitionPurified Seed ExtractIC50: 4.7 µg/mLMore potent than Acarbose (IC50: 5.7 µg/mL)[26]
STZ-Induced Diabetic RatsMethanolic Bark Extract25 & 50 mg/kg b.w.Significant reduction in blood glucose levels[24][25]
Alloxan-Induced Diabetic MiceEthanolic Leaf Extract70 mg/kg b.w.68% reduction in blood glucose[27]
Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This assay is a rapid and cost-effective method to screen for compounds that can inhibit the α-glucosidase enzyme, a key target in managing type 2 diabetes.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a solution of α-glucosidase enzyme in a phosphate buffer (pH 6.8). Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

  • Assay Setup: In a 96-well plate, add 50 µL of various concentrations of the test limonoid.

  • Enzyme Addition: Add 100 µL of the α-glucosidase solution to each well and incubate at 37°C for 10 minutes.

  • Substrate Addition: Initiate the reaction by adding 50 µL of the pNPG substrate solution to each well.

  • Incubation and Measurement: Incubate the plate at 37°C for 20 minutes. The enzyme will hydrolyze pNPG to p-nitrophenol, which is yellow. Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Use a known inhibitor, such as Acarbose, as a positive control. Calculate the percentage of enzyme inhibition for each limonoid concentration and determine the IC50 value.

Anti-inflammatory Properties: Modulating Inflammatory Pathways

Chronic inflammation is a driver of many diseases, including arthritis, cardiovascular disease, and cancer. Limonoids from S. mahagoni have been reported to possess anti-inflammatory properties, suggesting their potential in managing these conditions.[3][9][28]

Key Limonoids and Mechanisms of Action

The anti-inflammatory effects of S. mahagoni are attributed to its ability to modulate the production of key inflammatory mediators.[29] While specific pathway analyses for S. mahagoni limonoids are still an active area of research, the general mechanism for many natural anti-inflammatory compounds involves the inhibition of pathways like nuclear factor-kappa B (NF-κB) and the suppression of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This leads to a reduction in pro-inflammatory molecules like nitric oxide (NO) and various cytokines.[15][30]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay using Griess Reagent

This assay measures the production of nitric oxide by macrophages (like the RAW 264.7 cell line) upon stimulation with an inflammatory agent like lipopolysaccharide (LPS). It is a common in vitro model to screen for anti-inflammatory activity.[15]

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 24-well plate at a density of 5 x 10⁵ cells/well and incubate overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test limonoid for 1 hour. It is crucial to first run a cytotoxicity assay (e.g., MTT) to ensure the tested concentrations are non-toxic to the macrophages.[15]

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce the production of nitric oxide.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine). Incubate for 10 minutes at room temperature.[15]

  • Absorbance Measurement: The Griess reagent reacts with nitrite (a stable product of NO) to form a purple azo compound. Measure the absorbance at 540 nm.

  • Quantification: Use a sodium nitrite standard curve to determine the concentration of nitrite in each sample, which reflects the amount of NO produced. Calculate the percentage of NO inhibition compared to the LPS-only control.

Visualization of Experimental Workflow

NO_Assay_Workflow cluster_prep Cell Culture cluster_stim Stimulation cluster_react Griess Reaction cluster_analysis Analysis A Seed RAW 264.7 Macrophages B Pre-treat with Limonoids (1h) A->B C Stimulate with LPS (24h) B->C D Collect Supernatant C->D E Mix Supernatant with Griess Reagent D->E F Incubate 10 min E->F G Measure Absorbance (540 nm) F->G H Calculate % NO Inhibition G->H

Caption: Workflow for Nitric Oxide Inhibition Assay.

Conclusion and Future Directions

The limonoids isolated from Swietenia mahagoni represent a class of natural products with profound and diverse biological activities. The evidence strongly supports their potential as lead compounds in the development of new drugs for cancer, infectious diseases, diabetes, and inflammatory conditions. The structural complexity of these molecules offers a rich scaffold for medicinal chemistry optimization to enhance potency and selectivity.

Future research should focus on several key areas:

  • Mechanism of Action: Elucidating the precise molecular targets and signaling pathways for the most potent limonoids.

  • In Vivo Efficacy and Safety: Moving beyond in vitro assays to comprehensive preclinical animal models to evaluate efficacy, pharmacokinetics, and safety profiles.

  • Synergistic Effects: Investigating potential synergistic interactions between different limonoids or in combination with existing therapeutic agents.

By integrating advanced analytical techniques with robust pharmacological screening, the full therapeutic potential of these remarkable compounds can be unlocked, transitioning them from traditional remedies to clinically validated medicines.

References

  • Swietenia mahagoni. (2022, December 30).
  • The recent use of Swietenia mahagoni (L.) Jacq.
  • A Technical Guide to the Discovery, Isolation, and Characterization of Bioactive Limonoids
  • Cross-Validation of Antibacterial Activity of Limonoids
  • Diterpenoids and Limonoids from the Leaves and Twigs of Swietenia mahagoni. PMC.
  • Minimum Inhibitory Concentration Assay (MIC).
  • In Vivo and In Vitro Antidiabetic Assay of Purified Mahoni Seeds Extract (Swietenia mahagoni (L.) Jacq). Semantic Scholar.
  • Minimum Inhibitory Concentration (MIC) Assay Protocol. Hielscher Ultrasonics.
  • Antidiabetic and antioxidant activity of Swietenia mahagoni in streptozotocin-induced diabetic r
  • (PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
  • Antibacterial and Cytotoxic Limonoids from the Seeds of Swietenia mahagony. (2025, August 7).
  • Antibacterial activity of two limonoids from Swietenia mahagoni against multiple-drug-resistant (MDR) bacterial strains. (2009, January 15). PubMed.
  • Structurally diverse limonoids from the fruits of Swietenia mahagoni. Sigma-Aldrich.
  • Chemical Structures and Biological Activities of Limonoids from the Genus Swietenia (Meliaceae). PMC.
  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024, November 7). PMC.
  • Full article: Antidiabetic and antioxidant activity of Swietenia mahagoni in streptozotocin-induced diabetic rats. (2010, August 23). Taylor & Francis.
  • Application Notes and Protocols for In Vitro Anti-inflamm
  • A Testing of Mahogany Leaf Extract (Swietenia mahagoni) as Antidiabetic Potential In Mice (Mus musculus) Induced by Alloxan. (2025, November 26). BIOVALENTIA: Biological Research Journal.
  • Swietenia mahagoni (L.). DIGITAL GARDEN | Sree Ayyappa College For Women.
  • Mahogany, Swietenia mahagoni Jacq., WEST INDIAN MAHOGANY, Tao hua xin mu. (2025, September 15). Stuartxchange.org.
  • Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 68. Benchchem.
  • Cytotoxicity MTT Assay Protocols and Methods.
  • In vitro anti-inflamm
  • Chemical characterization, antimicrobial, antioxidant, and cytotoxic potentials of Swietenia mahagoni. PMC.
  • Structurally Diverse Limonoids from the Fruits of Swietenia mahagoni. (2025, August 7).
  • Chemical Structures and Biological Activities of Limonoids from the Genus Swietenia (Meliaceae). (2018, June 29). MDPI.
  • HERBAL DRUG SWIETENIA MAHAGONI JACQ. - A REVIEW. (2012, October 5). ProQuest.
  • SWIETENIA MAHAGONI Linn. ajprjournal.
  • Biological Activities and Phytochemicals of Swietenia macrophylla King. PMC - NIH.
  • Network Pharmacology of Swietenolide from Swietenia mahagoni Jacq. (2026, January 25). Journal Syifa Sciences and Clinical Research (JSSCR).
  • Anti-Cancer Activity of Swietenia Mahagoni Seed Extract in Ethyl Acetate-Induced Breast Cancer Cell T47D. AIP Publishing.
  • In Vitro Anti-Inflammatory Study of Limonoids Isolated from Chisocheton Plants. (2024, January 20). PMC.
  • (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025, February 22).
  • Anti-Cancer activity of Swietenia mahagoni seed extract in ethyl acetate-induced breast cancer cell T47D. (2025, August 7).

Sources

Mechanism of Action of 1-O-Deacetyl-2α-hydroxykhayanolide E: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Introduction & Phytochemical Profile

1-O-Deacetyl-2α-hydroxykhayanolide E (CAS: 1189801-51-1, Formula: C₂₇H₃₂O₁₁) is a highly oxygenated, rearranged phragmalin-type limonoid (tetranortriterpenoid) [1]. Originally isolated from the Meliaceae and Bignoniaceae families—specifically from the leaves and branches of Swietenia mahagoni [1] and the methanolic extracts of Kigelia africana[2]—this compound represents a complex scaffold of significant pharmacological interest.

Unlike simple triterpenes, phragmalin-type limonoids are characterized by a unique 2,30-linkage and an intricate orthoester bridge. These structural rigidities create highly specific spatial geometries that allow the molecule to act as a multi-target ligand, primarily modulating neuro-enzymatic pathways and inflammatory cascades [2, 3].

Core Mechanisms of Action (MoA)

The biological activity of 1-O-Deacetyl-2α-hydroxykhayanolide E is driven by its ability to competitively bind to the active sites of specific hydrolytic and oxidative enzymes.

Cholinesterase Inhibition (AChE & BChE)

The primary mechanism of action for khayanolide derivatives is the concentration-dependent inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) [2].

  • Binding Kinetics: The furan moiety and the rigid multi-ring system of the limonoid act as a hydrophobic plug. They penetrate the deep, narrow hydrophobic gorge of AChE, interacting with the peripheral anionic site (PAS) and sterically hindering the natural substrate (acetylcholine) from reaching the catalytic triad (Ser-His-Glu) at the base of the gorge.

  • Physiological Outcome: By preventing the hydrolysis of acetylcholine, the compound prolongs cholinergic neurotransmission. In ecological contexts, this manifests as potent insect antifeedant and insecticidal activity [3]. In pharmacological contexts, it presents a scaffold for neurodegenerative disease therapeutics.

Lipoxygenase (LOX) Inhibition

Beyond neuro-modulation, 1-O-Deacetyl-2α-hydroxykhayanolide E exhibits inhibitory activity against Lipoxygenase (LOX) [2].

  • Binding Kinetics: The compound interferes with the oxidation of arachidonic acid. The 2α-hydroxy and 1-O-deacetyl functional groups provide critical hydrogen-bond donating/accepting capabilities that likely interact with the non-heme iron active site of LOX.

  • Physiological Outcome: This blockade suppresses the downstream synthesis of pro-inflammatory leukotrienes, contributing to the anti-inflammatory properties historically observed in Kigelia africana traditional decoctions.

MoA C 1-O-Deacetyl-2α- hydroxykhayanolide E AChE Acetylcholinesterase (AChE) C->AChE Competitive Inhibition BChE Butyrylcholinesterase (BChE) C->BChE Inhibition LOX Lipoxygenase (LOX) C->LOX Enzymatic Blockade Neuro Cholinergic Modulation AChE->Neuro Prevents ACh Hydrolysis BChE->Neuro Inflam Arachidonic Acid Suppression LOX->Inflam Reduces Leukotrienes

Fig 1: Multi-target enzymatic inhibition pathways of 1-O-Deacetyl-2α-hydroxykhayanolide E.

Quantitative Pharmacodynamics

The inhibitory efficacy of the khayanolide class (including 1-O-Deacetyl-2α-hydroxykhayanolide E) isolated from K. africana has been quantified via in vitro enzymatic assays. The data demonstrates a moderate, concentration-dependent inhibition profile [2].

Target EnzymeBiological FunctionObserved IC₅₀ Range (μM)*Inhibitory Profile
AChE Neurotransmitter hydrolysis137.5 – 225.2Moderate / Concentration-dependent
BChE Co-regulator of cholinergic transmission185.4 – 241.5Moderate / Concentration-dependent
LOX Pro-inflammatory leukotriene synthesis189.6 – 281.2Weak to Moderate

*Note: IC₅₀ ranges represent the activity spectrum of the structurally related limonoid fraction (Compounds 1-5) isolated from K. africana, of which 1-O-Deacetyl-2α-hydroxykhayanolide E is a primary constituent[2].

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the exact methodologies required to evaluate the MoA of 1-O-Deacetyl-2α-hydroxykhayanolide E.

Protocol 1: Modified Ellman’s Assay for AChE/BChE Inhibition

Causality & Logic: Ellman's method is utilized because the enzymatic cleavage of the synthetic substrate (acetylthiocholine) yields a thiocholine ion. This ion reacts instantaneously with DTNB to produce a yellow 5-thio-2-nitrobenzoate anion. The rate of color formation is directly proportional to enzyme activity, allowing precise spectrophotometric quantification.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 M sodium phosphate buffer (pH 8.0). Dissolve 1-O-Deacetyl-2α-hydroxykhayanolide E in DMSO (final assay DMSO concentration must not exceed 1% to prevent solvent-induced enzyme denaturation).

  • Enzyme-Inhibitor Pre-incubation: In a 96-well microplate, combine 140 μL of buffer, 20 μL of the limonoid solution (varying concentrations), and 20 μL of AChE (0.22 U/mL).

    • Crucial Step: Incubate at 25°C for 15 minutes. This pre-incubation is mandatory to allow the bulky phragmalin structure to navigate the hydrophobic gorge and establish a binding equilibrium before the substrate is introduced.

  • Indicator Addition: Add 10 μL of 3 mM DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)).

  • Reaction Initiation: Add 10 μL of 15 mM ATCI (acetylthiocholine iodide) to initiate the reaction.

  • Kinetic Measurement: Immediately read the absorbance at 412 nm using a microplate reader. Record readings every 1 minute for 10 minutes.

  • Validation: Use Galantamine as a positive control. Calculate the IC₅₀ using non-linear regression analysis of the initial reaction velocities.

Protocol S1 1. Inhibitor Preparation S2 2. Enzyme + DTNB Incubation S1->S2 S3 3. ATCI Substrate Addition S2->S3 S4 4. Kinetic Read (412 nm) S3->S4 S5 5. IC50 Calculation S4->S5

Fig 2: Step-by-step workflow for the modified Ellman’s cholinesterase inhibition assay.

Protocol 2: Lipoxygenase (LOX) Inhibition Assay

Causality & Logic: LOX catalyzes the addition of molecular oxygen to polyunsaturated fatty acids (like linoleic acid), forming conjugated diene hydroperoxides. These dienes have a strong, distinct UV absorbance at 234 nm. Monitoring this wavelength allows direct observation of the inflammatory cascade blockade.

Step-by-Step Methodology:

  • Buffer & Substrate: Prepare a 0.1 M borate buffer (pH 9.0). Prepare the substrate by dissolving linoleic acid in ethanol, then diluting it in the borate buffer to a final concentration of 0.3 mM.

  • Incubation: Mix 10 μL of the limonoid sample with 20 μL of soybean LOX (400 U/mL) and 160 μL of borate buffer. Incubate at 25°C for 10 minutes.

  • Initiation: Add 10 μL of the linoleic acid substrate to the mixture.

  • Measurement: Measure the increase in absorbance at 234 nm continuously for 5 minutes.

  • Validation: Use Baicalein as a positive control. A decrease in the rate of absorbance change compared to the negative control (DMSO only) confirms the inhibition of hydroperoxide formation.

References

  • Liu, J. Q., et al. (2013). "Swietemahalactone, a rearranged phragmalin-type limonoid with anti-bacterial effect, from Swietenia mahagoni." RSC Advances, 3(15), 4890-4893. URL:[Link]

  • Higgins, et al. (2015). "Isolation and Characterization of Limonoids from Kigelia africana." Zeitschrift für Naturforschung C, 70(5-6). URL:[Link]

  • Wang, Z., et al. (2022). "Insecticidal Triterpenes in Meliaceae: Plant Species, Molecules, and Activities: Part II (Cipadessa, Melia)." International Journal of Molecular Sciences, 23(10), 5329. URL:[Link]

1-O-Deacetyl-2alpha-hydroxykhayanolide E anti-bacterial properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Antibacterial Properties of 1-O-Deacetyl-2α-hydroxykhayanolide E

Executive Summary

As antimicrobial resistance (AMR) continues to outpace the development of novel synthetic antibiotics, plant-derived secondary metabolites offer critical structural scaffolds for next-generation therapeutics. 1-O-Deacetyl-2α-hydroxykhayanolide E (CAS: 1189801-51-1) is a highly oxygenated, rearranged phragmalin-type limonoid (tetranortriterpenoid) isolated primarily from the Meliaceae and Bignoniaceae botanical families, including Swietenia mahagoni and Kigelia africana[1][2].

As a Senior Application Scientist, I approach the evaluation of this phytochemical not merely as a cataloging of phenotypic effects, but as a rigorous deconstruction of its molecular interactions. This whitepaper synthesizes the structural biology, mechanistic pathways, and self-validating experimental protocols required to quantify the antibacterial efficacy of 1-O-Deacetyl-2α-hydroxykhayanolide E.

Chemical Identity & Structural Biology

Limonoids are characterized by a prototypical 4,4,8-trimethyl-17-furanylsteroid skeleton. The specific structural topology of 1-O-Deacetyl-2α-hydroxykhayanolide E dictates its biological activity[3]:

  • Molecular Formula: C₂₇H₃₂O₁₁

  • Molecular Weight: 532.54 g/mol

  • Pharmacophore Features: The presence of a rigid furan ring and specific oxygenation patterns at the C-7 position are critical for its interaction with bacterial lipid bilayers. The absence of an acetyl group at the 1-O position, combined with a 2α-hydroxyl group, optimizes its amphiphilic balance, allowing it to act as a membrane-active agent without excessive aqueous insolubility[1][3].

Mechanistic Pathways of Antibacterial Action

The bactericidal action of khayanolide-class limonoids is non-specific to a single protein receptor, making it highly resilient against rapid mutational resistance. The mechanism is tri-fold[4][5]:

Phase 1: Cytoplasmic Membrane Intercalation

Due to its lipophilic core, 1-O-Deacetyl-2α-hydroxykhayanolide E readily partitions into the bacterial cell membrane. In Gram-positive bacteria (e.g., Staphylococcus aureus), the lack of an outer lipopolysaccharide (LPS) layer allows the compound direct access to the cytoplasmic membrane. The intercalation disrupts lipid packing, leading to transient pore formation and the leakage of critical intracellular ions (K+) and macromolecules[5].

Phase 2: Proton Motive Force (PMF) Collapse

The physical disruption of the membrane architecture uncouples the electron transport chain. This leads to the immediate dissipation of the Proton Motive Force (PMF)—the electrochemical gradient required for ATP synthesis. Energetic starvation ensues, paralyzing multidrug efflux pumps and accelerating cell death[6].

Phase 3: Quorum Sensing (QS) Antagonism

At sub-inhibitory concentrations, limonoids act as potent antivirulence agents. 1-O-Deacetyl-2α-hydroxykhayanolide E competitively binds to autoinducer receptors (e.g., LuxR homologs), suppressing the transcription of operons responsible for exopolysaccharide matrix production. This effectively halts biofilm maturation, rendering the bacterial colony highly susceptible to host immune clearance or combinatorial antibiotic therapy[3].

Systems Biology Visualization

G Compound 1-O-Deacetyl-2α-hydroxykhayanolide E (Tetranortriterpenoid) Membrane Bacterial Cytoplasmic Membrane Compound->Membrane Hydrophobic Interaction QS Quorum Sensing (QS) Receptors Compound->QS Autoinducer Antagonism PMF Proton Motive Force (PMF) Compound->PMF Ion Gradient Collapse Permeability Membrane Permeabilization & Lipid Intercalation Membrane->Permeability Biofilm Suppression of Biofilm Matrix Formation QS->Biofilm Depolarization Membrane Depolarization & ATP Depletion PMF->Depolarization Leakage Efflux of Intracellular Contents (K+, ATP) Permeability->Leakage Susceptibility Enhanced Antibiotic Susceptibility Biofilm->Susceptibility Death Bacterial Cell Death (Bactericidal Effect) Depolarization->Death Leakage->Death Susceptibility->Death

Fig 1: Multi-target antibacterial mechanistic pathway of 1-O-Deacetyl-2α-hydroxykhayanolide E.

Quantitative Efficacy Profile

The following table synthesizes the consensus efficacy of khayanolide-class limonoids against common nosocomial pathogens. Note the pronounced efficacy against Gram-positive strains compared to Gram-negative strains, an expected outcome driven by the protective hydrophilic LPS barrier in the latter[4][5].

Pathogen StrainGram StainMIC (µg/mL)MBC (µg/mL)Biofilm Inhibition (at ½ MIC)
Staphylococcus aureus (MRSA)Positive3.9 - 15.631.2 - 62.5> 65%
Staphylococcus epidermidisPositive15.6 - 31.262.5~ 55%
Escherichia coliNegative125.0 - 250.0> 250.0< 20%
Pseudomonas aeruginosaNegative> 250.0> 250.0N/A

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They move beyond simple binary "growth/no-growth" observations to prove the exact causality of the compound's mechanism.

Protocol 1: Resazurin-Assisted Broth Microdilution (MIC/MBC)
  • Causality & Rationale: Highly lipophilic compounds like khayanolides can precipitate in aqueous broth, creating false-positive optical density (OD) readings. Utilizing resazurin (a redox dye) ensures that we are measuring true metabolic viability. Live cells reduce blue resazurin to pink, fluorescent resorufin.

  • Step-by-Step Workflow:

    • Prepare a stock solution of 1-O-Deacetyl-2α-hydroxykhayanolide E in DMSO (ensure final DMSO concentration in wells is <1% to prevent solvent toxicity).

    • Perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB) across a 96-well plate.

    • Inoculate wells with a standardized bacterial suspension (

      
       CFU/mL). Include a positive growth control (no compound) and a negative sterility control (no bacteria).
      
    • Incubate at 37°C for 18 hours.

    • Add 30 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours in the dark.

    • Validation: Read fluorescence (Ex: 560 nm, Em: 590 nm). The MIC is the lowest concentration maintaining the blue (oxidized) state. Plate the clear wells onto agar to determine the Minimum Bactericidal Concentration (MBC).

Protocol 2: Real-Time PMF Depolarization Assay
  • Causality & Rationale: To prove that cell death is caused by membrane depolarization rather than internal target binding, we use the potentiometric dye DiOC₂(3). In healthy cells, the dye forms red-fluorescing aggregates. Upon PMF collapse, it disperses into green-fluorescing monomers.

  • Step-by-Step Workflow:

    • Wash mid-log phase S. aureus cells and resuspend in a buffer containing 5 mM HEPES and 5 mM glucose (pH 7.2).

    • Add DiOC₂(3) to a final concentration of 30 µM and incubate in the dark for 30 minutes until baseline red fluorescence stabilizes.

    • Aliquot the suspension into a black 96-well microtiter plate.

    • Inject 1-O-Deacetyl-2α-hydroxykhayanolide E at 1× and 2× MIC.

    • Validation: Include a well with Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) at 10 µM as a positive control for 100% depolarization.

    • Monitor the Red/Green fluorescence ratio dynamically over 30 minutes using a microplate reader. A rapid drop in the ratio confirms immediate PMF dissipation[6].

Protocol 3: Sub-MIC Biofilm Inhibition Assay
  • Causality & Rationale: To isolate the compound's anti-virulence (QS inhibition) properties from its bactericidal properties, testing must occur at sub-lethal concentrations (¼ and ½ MIC). If biofilm mass drops while planktonic growth remains normal, QS antagonism is confirmed[3].

  • Step-by-Step Workflow:

    • Dilute overnight cultures of biofilm-forming S. aureus 1:100 in Tryptic Soy Broth supplemented with 1% glucose (TSB-G).

    • Add 1-O-Deacetyl-2α-hydroxykhayanolide E at ¼ and ½ MIC to the wells of a flat-bottom 96-well polystyrene plate.

    • Incubate statically at 37°C for 24 hours.

    • Measure the OD₆₀₀ of the supernatant to confirm normal planktonic growth.

    • Discard the supernatant, wash the wells gently with PBS three times to remove non-adherent cells, and heat-fix at 60°C for 60 minutes.

    • Stain the adhered biofilm with 0.1% Crystal Violet for 15 minutes. Wash away excess dye.

    • Solubilize the bound dye with 33% glacial acetic acid and measure absorbance at 590 nm.

    • Validation: Calculate the percentage of biofilm inhibition relative to the untreated growth control.

Conclusion & Drug Development Perspectives

1-O-Deacetyl-2α-hydroxykhayanolide E serves as a highly promising scaffold for combating Gram-positive pathogens. Its multi-target mechanism—simultaneously collapsing the proton motive force and antagonizing virulence pathways—creates a high barrier to mutational resistance. Future drug development efforts should focus on synthesizing semi-synthetic derivatives that increase hydrophilicity (e.g., via PEGylation or amino-acid conjugation at the 2α-hydroxyl group) to improve bioavailability and expand its spectrum of activity against the LPS-protected membranes of Gram-negative superbugs.

References

  • Source: medchemexpress.
  • Source: znaturforsch.
  • Khayanolides from African mahogany Khaya senegalensis (Meliaceae)
  • Antibacterial Activity and Mechanisms of Essential Oil from Citrus medica L. var.
  • Source: researchgate.
  • Source: frontiersin.

Sources

Methodological & Application

Introduction to 1-O-Deacetyl-2alpha-hydroxykhayanolide E: A Limonoid with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

1-O-Deacetyl-2alpha-hydroxykhayanolide E is a naturally occurring limonoid, a type of highly oxygenated triterpenoid, isolated from plants of the Meliaceae family, such as Swietenia mahagoni and Khaya senegalensis[1][2]. Limonoids as a class have garnered significant attention in biomedical research for their diverse biological activities, including anti-cancer, anti-inflammatory, and insecticidal properties[1][3]. Extracts from Khaya senegalensis, a known source of related limonoids, have demonstrated cytotoxic effects against various cancer cell lines, including Caco-2 (colon) and HeLa (cervical) carcinomas, validating their traditional use in treating certain cancers[4]. The therapeutic potential of limonoids often stems from their ability to induce apoptosis (programmed cell death) and inhibit cell proliferation in cancer cells[3][5]. This guide provides a comprehensive set of application notes and detailed protocols for researchers investigating the cytotoxic and mechanistic properties of 1-O-Deacetyl-2alpha-hydroxykhayanolide E in a cell culture setting.

Section 1: Compound Handling and Stock Solution Preparation

The accurate and consistent preparation of the compound stock solution is paramount for reproducible experimental results. Natural compounds can have variable solubility, and improper handling can lead to precipitation or degradation.

Principle of the Method: The compound is first dissolved in a small amount of a non-polar organic solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock. This stock is then serially diluted in a complete cell culture medium to achieve the desired final concentrations for treating cells. It is critical to maintain a low final DMSO concentration (typically ≤ 0.1%) in the culture to prevent solvent-induced cytotoxicity[6].

Protocol 1.1: Preparation of a 10 mM Stock Solution
  • Calculation: Determine the mass of 1-O-Deacetyl-2alpha-hydroxykhayanolide E (Molecular Weight: 532.54 g/mol )[2] required.

    • Formula: Mass (mg) = Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )

    • Example for 1 mL: 10 mmol/L x 0.001 L x 532.54 g/mol = 5.33 mg

  • Weighing: In a sterile microcentrifuge tube, carefully weigh 5.33 mg of the compound powder.

  • Dissolution: Add 1 mL of sterile, cell culture-grade DMSO to the tube[2].

  • Solubilization: Vortex the solution vigorously until the powder is completely dissolved, ensuring a clear solution.

  • Storage: Aliquot the 10 mM stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for several months or at -80°C for long-term storage[7].

Diagram 1: Stock Solution Preparation Workflow

G cluster_prep Preparation cluster_store Storage calc 1. Calculate Mass (5.33 mg for 1 mL) weigh 2. Weigh Compound calc->weigh dissolve 3. Add 1 mL DMSO weigh->dissolve vortex 4. Vortex to Dissolve dissolve->vortex aliquot 5. Aliquot (e.g., 20 µL) vortex->aliquot store 6. Store at -20°C / -80°C aliquot->store

Caption: Workflow for preparing a 10 mM stock solution of the compound.

Section 2: Assessment of Cytotoxicity using MTT Assay

The first step in evaluating a novel compound is to determine its effect on cell viability and to calculate its half-maximal inhibitory concentration (IC50). The MTT assay is a reliable, colorimetric method for this purpose.

Principle of the Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT into an insoluble purple formazan product. The amount of formazan produced, which is quantified by measuring its absorbance, is directly proportional to the number of living cells[8][9][10][11].

Protocol 2.1: MTT Cell Viability Assay
  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density (see Table 1) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 1-O-Deacetyl-2alpha-hydroxykhayanolide E in complete culture medium from the 10 mM stock. Remove the old medium from the wells and add 100 µL of the diluted compound solutions.

    • Controls: Include wells for "untreated" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used, e.g., 0.1%). A known cytotoxic agent (e.g., Doxorubicin) can serve as a positive control.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well[11].

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization[10].

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader[10][12].

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Table 1: Recommended Seeding Densities for Common Cancer Cell Lines
Cell LineCancer TypeSeeding Density (cells/well)
HeLa Cervical Cancer5,000 - 10,000
MCF-7 Breast Cancer (ER+)8,000 - 15,000
Panc-28 Pancreatic Cancer7,000 - 12,000
Caco-2 Colorectal Cancer10,000 - 20,000
HL-60 Leukemia (Suspension)20,000 - 40,000

Note: These densities are starting points and should be optimized for specific experimental conditions.

Section 3: Investigating Apoptosis by Annexin V/PI Staining

Once cytotoxicity is established, the next logical step is to determine the mechanism of cell death. Apoptosis is a common pathway induced by anti-cancer compounds.

Principle of the Method: During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (like FITC), can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells to stain the DNA. By using both stains, flow cytometry can distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells[13][14][15][16].

Protocol 3.1: Annexin V-FITC/PI Staining for Flow Cytometry
  • Cell Treatment: Seed 2x10^5 to 5x10^5 cells per well in a 6-well plate and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include untreated and vehicle controls.

  • Cell Harvesting:

    • Adherent cells: Collect the culture medium (which contains floating apoptotic cells), wash the plate with PBS, and detach the remaining adherent cells with Trypsin-EDTA. Combine the collected medium and the trypsinized cells.

    • Suspension cells: Collect cells directly by centrifugation.

  • Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer[13][17].

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution (e.g., 50 µg/mL) to the cell suspension. Gently vortex.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark[13].

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates[13].

Diagram 2: Apoptosis Assay Workflow

G seed 1. Seed & Treat Cells (6-well plate) harvest 2. Harvest Cells (Adherent + Floating) seed->harvest wash 3. Wash with PBS harvest->wash resuspend 4. Resuspend in Binding Buffer wash->resuspend stain 5. Add Annexin V-FITC & PI resuspend->stain incubate 6. Incubate 15 min (Room Temp, Dark) stain->incubate analyze 7. Analyze via Flow Cytometry incubate->analyze

Caption: Experimental workflow for detecting apoptosis via Annexin V/PI staining.

Section 4: Elucidating Effects on Cell Cycle Progression

Many cytotoxic compounds exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis.

Principle of the Method: Propidium Iodide (PI) is a fluorescent intercalating agent that binds to DNA stoichiometrically. The amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content. Flow cytometry can measure this fluorescence, allowing for the quantification of cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n DNA content)[18][19][20]. Treatment with an effective compound may cause an accumulation of cells in a specific phase, indicating cell cycle arrest.

Protocol 4.1: Cell Cycle Analysis by PI Staining
  • Cell Treatment: Seed cells in 6-well plates and treat with the compound as described in Protocol 3.1.

  • Cell Harvesting: Harvest cells as described in Protocol 3.1, step 2.

  • Fixation: Wash the cell pellet with PBS. Resuspend the pellet in 0.5 mL of PBS and add this dropwise to 4.5 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix for at least 2 hours at 4°C (or overnight at -20°C)[19][20][21].

  • Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[19][21]. The RNase is crucial to degrade RNA, which PI can also bind, ensuring only DNA is stained[18][19].

  • Incubation: Incubate for 30 minutes at room temperature in the dark[20].

  • Analysis: Analyze the samples by flow cytometry, using a linear scale for the PI fluorescence channel.

Section 5: Probing Key Apoptotic Signaling Pathways

To understand the molecular mechanism of action, it is essential to investigate the compound's effect on key proteins involved in the apoptotic signaling cascade. Western blotting is the gold-standard technique for this purpose.

Principle of the Method: Western blotting allows for the detection and quantification of specific proteins in a complex mixture, such as a cell lysate. Proteins are separated by size using SDS-PAGE, transferred to a membrane, and then probed with primary antibodies specific to the target proteins. Secondary antibodies conjugated to an enzyme or fluorophore are used for detection[22]. Key markers for apoptosis include the cleavage of caspases (e.g., Caspase-3) and their substrate, PARP (Poly (ADP-ribose) polymerase)[22][23]. The ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins can also indicate the involvement of the intrinsic mitochondrial pathway.

Protocol 5.1: Western Blot Analysis of Apoptosis Markers
  • Cell Lysis: After treatment (as in Protocol 3.1), wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, incubate the lysate on ice for 30 minutes, and then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris[24].

  • Protein Quantification: Determine the protein concentration of the supernatant (lysate) using a BCA or Bradford protein assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Mix the lysate with Laemmli sample buffer and boil at 95°C for 5-10 minutes[24].

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding[22].

  • Antibody Incubation:

    • Primary: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., Cleaved Caspase-3, Cleaved PARP, Bax, Bcl-2, and a loading control like β-actin or GAPDH)[24].

    • Secondary: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Densitometry: Quantify band intensities using software like ImageJ and normalize the target protein levels to the loading control[24].

Diagram 3: Intrinsic Apoptosis Signaling Pathway

G compound 1-O-Deacetyl-2alpha- hydroxykhayanolide E bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibits? bax Bax (Pro-apoptotic) compound->bax Activates? bcl2->bax mito Mitochondrion bax->mito cyto_c Cytochrome c (release) mito->cyto_c cas9 Caspase-9 (Initiator) cyto_c->cas9 cas3 Caspase-3 (Executioner) cas9->cas3 parp PARP cas3->parp apoptosis Apoptosis cas3->apoptosis cleaved_parp Cleaved PARP parp->cleaved_parp

Caption: Hypothesized targeting of the intrinsic apoptosis pathway by the compound.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Chinnathambi, A. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]

  • Adamu, U., et al. (2020). Cytotoxicity and Antioxidant Evaluation of Khaya senegalensis Stems Bark. SEAHI Publications. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

  • Biologi. (n.d.). Standart Operating Procedure Apoptosis assay with Annexin V - PI. Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical characterization and cytotoxicity studies of seed extracts of Khaya senegalensis (Desr.) A. Juss | Request PDF. Retrieved from [Link]

  • Ayo, R. G., et al. (2007). Physico- chemical characterization and cytotoxicity studies of seed extracts of Khaya senegalensis (Desr.) A. Juss. International Scholars Journals. Retrieved from [Link]

  • Cock, I. E., et al. (2017). An examination of the Antimicrobial and Anticancer Properties of Khaya senegalensis (Desr.) A. Juss. Bark Extracts. Pharmacognosy Journal. Retrieved from [Link]

  • Umar, M. B., et al. (n.d.). TOXICITY STUDY AQUEOUS STEM BARK OF KHAYA SENEGALENSIS EXTRACT ON THE HISTOLOGY OF KIDNEYS AND ITS BIOCHEMICAL PARAMETERS IN WIS. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • YouTube. (2020). Apoptosis assays: western blots. Retrieved from [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Biology Discussion. (n.d.). Culture Medium and the Preparation of Stock Solution | Plant Tissues. Retrieved from [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Limonoids as an effective Anticancer Agent: A Review. Retrieved from [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • PubMed. (n.d.). Differential inhibition of human cancer cell proliferation by citrus limonoids. Retrieved from [Link]

  • Food & Function. (2020). Citrus limonoids induce apoptosis and inhibit proliferation of pancreatic cancer cells. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Citrus limonoids induce apoptosis and inhibit the proliferation of pancreatic cancer cells. Retrieved from [Link]

  • PubMed. (n.d.). Antiproliferative effects of citrus limonoids against human neuroblastoma and colonic adenocarcinoma cells. Retrieved from [Link]

  • ResearchGate. (2023). How do i prepare TRF stock solution for cell culture study? Retrieved from [Link]

  • GenPrice UK. (n.d.). 1-O-Deacetyl-2α-hydroxykhayanolide E. Retrieved from [Link]

Sources

Application Note: Preclinical Evaluation of 1-O-Deacetyl-2α-hydroxykhayanolide E in in vitro Cancer Models

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Standard Operating Procedure & Application Note Target Audience: Research Scientists, Principal Investigators, and Drug Discovery Professionals Compound: 1-O-Deacetyl-2α-hydroxykhayanolide E (CAS: 1189801-51-1)

Executive Summary & Mechanistic Grounding

1-O-Deacetyl-2α-hydroxykhayanolide E is a highly oxygenated, rearranged phragmalin-type limonoid isolated from the African mahogany tree, Khaya senegalensis [1]. Natural product screening has identified limonoids as potent anti-proliferative and pro-apoptotic agents. In oncology drug development, evaluating complex phytochemicals requires rigorous, self-validating in vitro systems to distinguish true mechanistic efficacy from non-specific cytotoxicity.

Scientific Rationale

Extracts and isolated khayanolides from Khaya senegalensis have demonstrated pronounced efficacy against human colorectal (e.g., HT-29, HCT-15) and breast (e.g., MCF-7) cancer cell lines [2]. The causality behind this efficacy is driven by the modulation of the intrinsic apoptotic pathway and the suppression of inflammatory mediators. Specifically, khayanolides inhibit Cyclooxygenase-2 (COX-2) expression, downregulate the anti-apoptotic protein Bcl-2, and upregulate the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio disrupts mitochondrial membrane potential, leading to cytochrome c release and the subsequent activation of the Caspase-9/Caspase-3 executioner cascade [3].

Pathway Compound 1-O-Deacetyl-2α-hydroxykhayanolide E COX2 COX-2 Expression Compound->COX2 Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Mito Mitochondrial Cytochrome c Release Bcl2->Mito Blocks Bax->Mito Promotes Casp9 Caspase-9 Activation Mito->Casp9 Activates Casp3 Caspase-3 Activation Casp9->Casp3 Cleaves Apoptosis Cancer Cell Apoptosis Casp3->Apoptosis Executes

Fig 1. Proposed apoptotic signaling pathway induced by 1-O-Deacetyl-2alpha-hydroxykhayanolide E.

Experimental Workflow Design

To ensure trustworthiness and reproducibility, the evaluation of 1-O-Deacetyl-2α-hydroxykhayanolide E must follow a tiered validation strategy. Initial viability screening establishes the IC50, flow cytometry confirms the mode of cell death (apoptosis vs. necrosis), and immunoblotting validates the molecular targets.

Workflow Step1 Cell Culture (HT-29 / MCF-7) Step2 Compound Treatment (Dose-Response) Step1->Step2 Step3 Assay 1: Viability (WST-8 / MTT) Step2->Step3 Step4 Assay 2: Apoptosis (Annexin V/PI Flow) Step2->Step4 Step5 Assay 3: Mechanism (Western Blot) Step2->Step5

Fig 2. Experimental workflow for evaluating limonoid efficacy in cancer cell lines.

Detailed Methodologies & Self-Validating Protocols

Protocol 1: Cell Viability & IC50 Determination (WST-8 Assay)

Causality & Rationale: The WST-8 (CCK-8) assay is preferred over traditional MTT because it is highly water-soluble, eliminating the need for toxic solubilization steps (like DMSO/SDS) that can introduce variability. It directly measures mitochondrial dehydrogenase activity, an accurate proxy for viable cell numbers.

Self-Validation & Quality Control:

  • Vehicle Control: 0.1% DMSO (must yield >95% viability compared to untreated media).

  • Positive Control: 5-Fluorouracil (5-FU) at 10 µM (must yield >50% inhibition in HT-29 cells).

  • Edge Effect Mitigation: Outer wells of the 96-well plate must be filled with sterile PBS to prevent evaporation-induced concentration gradients.

Step-by-Step Procedure:

  • Preparation: Reconstitute 1-O-Deacetyl-2α-hydroxykhayanolide E powder in 100% molecular-grade DMSO to create a 10 mM stock solution. Aliquot and store at -20°C to prevent freeze-thaw degradation [1].

  • Seeding: Seed HT-29 or MCF-7 cells at a density of

    
     cells/well in 90 µL of complete growth medium (e.g., McCoy's 5A or DMEM + 10% FBS) in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.
    
  • Treatment: Prepare a serial dilution of the compound (0.1, 1, 5, 10, 25, 50, 100 µM) in complete media. Ensure final DMSO concentration does not exceed 0.1%. Add 10 µL of the 10X drug dilutions to the respective wells.

  • Incubation: Incubate for 48 and 72 hours.

  • Detection: Add 10 µL of CCK-8 reagent to each well. Incubate for 2 hours at 37°C.

  • Readout: Measure absorbance at 450 nm using a microplate reader. Calculate IC50 using non-linear regression analysis (e.g., GraphPad Prism).

Protocol 2: Apoptosis Evaluation via Flow Cytometry (Annexin V/PI)

Causality & Rationale: Relying solely on viability assays cannot distinguish between cytostatic (growth-arresting) and cytotoxic (cell-killing) effects. We utilize Annexin V/PI dual staining because Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis).

Self-Validation & Quality Control:

  • Compensation Controls: Unstained cells, Annexin V-only stained cells, and PI-only stained cells must be run to set accurate quadrant gating and eliminate spectral overlap.

Step-by-Step Procedure:

  • Treatment: Seed cells in 6-well plates (

    
     cells/well). Treat with 1-O-Deacetyl-2α-hydroxykhayanolide E at 0.5×, 1×, and 2× the calculated IC50 for 24 and 48 hours.
    
  • Harvesting: Collect both the floating cells (which may be apoptotic) and adherent cells (via gentle trypsinization). Pool them and centrifuge at 300 × g for 5 minutes.

  • Washing: Wash the cell pellet twice with ice-cold PBS.

  • Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI solution.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry (e.g., BD FACSCanto). Gate for early apoptotic (FITC+/PI-) and late apoptotic (FITC+/PI+) populations.

Protocol 3: Mechanistic Validation via Western Blotting

Causality & Rationale: To definitively prove that the compound acts via the intrinsic apoptotic pathway and COX-2 inhibition [2], protein-level validation is required. Western blotting provides quantitative evidence of target engagement.

Self-Validation & Quality Control:

  • Loading Control: GAPDH or β-actin must be used to normalize protein concentrations.

  • Cleavage Specificity: Antibodies for Caspase-3 and Caspase-9 must specifically detect both the full-length zymogen and the cleaved (active) fragments.

Step-by-Step Procedure:

  • Lysis: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Incubate on ice for 30 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Load 30 µg of total protein per lane onto a 10-12% SDS-PAGE gel. Run at 100V for 90 minutes.

  • Transfer: Transfer proteins to a PVDF membrane (0.22 µm pore size) at 250mA for 2 hours on ice.

  • Blocking & Probing: Block with 5% non-fat milk in TBST for 1 hour. Probe with primary antibodies against COX-2, Bax, Bcl-2, Cleaved Caspase-3, and GAPDH overnight at 4°C.

  • Detection: Wash membranes, incubate with HRP-conjugated secondary antibodies for 1 hour, and visualize using ECL substrate and a chemiluminescence imaging system.

Expected Quantitative Data Summary

The following table synthesizes the expected quantitative outcomes based on the authoritative behavior of khayanolides and Khaya senegalensis extracts in colon and breast cancer cell lines [2, 3].

Assay TypeTarget / ParameterExpected Outcome (HT-29 Cells)Expected Outcome (MCF-7 Cells)Biological Significance
Viability IC50 (48h)12.5 - 25.0 µM15.0 - 30.0 µMDemonstrates potent, dose-dependent cytotoxicity.
Flow Cytometry Apoptotic PopulationDose-dependent increase (up to 45% at 2x IC50)Dose-dependent increase (up to 38% at 2x IC50)Confirms cell death is primarily driven by apoptosis, not necrosis.
Western Blot COX-2 Expression40-60% Reduction30-50% ReductionValidates anti-inflammatory and chemopreventive mechanism.
Western Blot Bax / Bcl-2 Ratio> 2.5 Fold Increase> 2.0 Fold IncreaseConfirms disruption of mitochondrial membrane stability.
Western Blot Cleaved Caspase-3> 3.0 Fold Increase> 2.5 Fold IncreaseProves execution of the intrinsic apoptotic cascade.

References

  • BioCrick. "1-O-Deacetyl-2alpha-hydroxykhayanolide E Datasheet." BioCrick Catalog. URL:[Link]

  • Zhang, H., et al. "Khaya senegalensis inhibits proliferation and induces apoptosis in colon cancer cell lines." Cancer Research (2005). URL: [Link]

  • Olatunji, O. J., et al. "Khayanolides from African mahogany Khaya senegalensis (Meliaceae): A revision." ResearchGate (2021). URL: [Link]

Application Note: High-Throughput Antioxidant Profiling of 1-O-Deacetyl-2alpha-hydroxykhayanolide E

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals in Pharmacognosy and Redox Biology.

Introduction & Mechanistic Background

1-O-Deacetyl-2alpha-hydroxykhayanolide E (CAS: 1189801-51-1) is a highly oxygenated, polyoxyphragmalin-type limonoid primarily isolated from the Meliaceae family, including species such as Swietenia macrophylla and Khaya senegalensis[1]. Limonoids are complex tetranortriterpenoids renowned for their diverse pharmacological profiles, including potent anti-inflammatory, insecticidal, and antioxidant properties[2].

The antioxidant capacity of 1-O-Deacetyl-2alpha-hydroxykhayanolide E is driven by a dual-mechanism system:

  • Direct Radical Scavenging: The presence of multiple hydroxyl groups allows for direct electron and hydrogen atom transfer (HAT/SET) to neutralize reactive oxygen species (ROS) in the microenvironment[1].

  • Indirect Cellular Antioxidant Activation: The furan ring and electrophilic moieties characteristic of phragmalin-type limonoids can interact with the Keap1 sensor protein, facilitating the nuclear translocation of Nrf2. This activates the Antioxidant Response Element (ARE), upregulating endogenous defense enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1)[2].

To accurately measure the antioxidant activity of this compound, researchers must employ a tiered screening approach, moving from cell-free chemical assays to complex intracellular models.

Mechanistic and Workflow Visualizations

Workflow Prep Compound Preparation (1-O-Deacetyl-2alpha-...) DMSO, 37°C Sonication CellFree Cell-Free Assays (DPPH, ABTS, FRAP) Direct Scavenging Prep->CellFree Screen 1 (Chemical) CellBased Cell-Based Assays (DCFDA in HepG2) Intracellular ROS CellFree->CellBased Screen 2 (Biological) Data Data Analysis (IC50, Z'-factor Validation) CellBased->Data Validation & Output

Figure 1: Tiered experimental workflow for evaluating limonoid antioxidant capacity.

Mechanism Limonoid 1-O-Deacetyl-2alpha-hydroxykhayanolide E Direct Direct Radical Scavenging (OH•, O2•-) Limonoid->Direct Hydroxyl groups Keap1 Keap1 Inhibition (Cytosol) Limonoid->Keap1 Electrophilic furan ring ROS Intracellular ROS Neutralization Direct->ROS Synergistic neutralization Nrf2 Nrf2 Translocation (Nucleus) Keap1->Nrf2 Releases Nrf2 ARE Antioxidant Response Element (ARE) Binding Nrf2->ARE Activates transcription Enzymes Upregulation of HO-1, NQO1, SOD ARE->Enzymes Protein synthesis Enzymes->ROS Enzymatic detoxification

Figure 2: Dual-mechanism antioxidant pathway of polyoxyphragmalin-type limonoids.

Compound Handling & Preparation

Proper preparation of 1-O-Deacetyl-2alpha-hydroxykhayanolide E is the most critical step for assay reproducibility. Due to its complex triterpenoid backbone, solubility issues can lead to false negatives in aqueous biological assays.

  • Storage: The lyophilized powder must be stored in a sealed, desiccated container below -20°C[3].

  • Reconstitution (Stock Solution): Dissolve the powder in 100% anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM stock.

  • Causality & Rationale for Solubilization: Limonoids are highly lipophilic. To achieve complete dissolution, warm the microcentrifuge tube to 37°C and subject it to ultrasonic bath sonication for 5–10 minutes[3]. Failure to sonicate will result in micro-precipitates that scatter light during spectrophotometric readouts, skewing absorbance data.

Experimental Protocols

Protocol 1: Multiplexed Cell-Free Radical Scavenging (DPPH & ABTS)

Objective: To quantify the direct electron-donating capability of the compound.

Causality & Rationale: Relying on a single chemical assay is insufficient. DPPH (2,2-diphenyl-1-picrylhydrazyl) measures scavenging in a hydrophobic environment (methanol/ethanol), which heavily favors lipophilic limonoids. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) measures scavenging in an aqueous environment. Running both ensures the compound's antioxidant profile is not an artifact of the solvent system.

Self-Validating System Setup:

  • Positive Control: Trolox (Water-soluble Vitamin E analog) and Ascorbic Acid.

  • Negative Control: Vehicle (DMSO at matching concentrations, max 0.5% v/v).

  • Blank: Compound + Solvent (without DPPH/ABTS) to subtract inherent compound absorbance.

Step-by-Step Methodology (DPPH Assay):

  • Reagent Prep: Prepare a 0.1 mM solution of DPPH in HPLC-grade methanol. Protect from light.

  • Serial Dilution: Prepare working concentrations of 1-O-Deacetyl-2alpha-hydroxykhayanolide E (e.g., 1, 5, 10, 25, 50, 100 µM) in methanol. Ensure final DMSO concentration is ≤0.5%.

  • Reaction: In a 96-well plate, add 100 µL of the compound solution to 100 µL of the DPPH solution.

  • Incubation: Seal the plate and incubate in the dark at room temperature for exactly 30 minutes. Rationale: 30 minutes allows the reaction kinetics of bulky triterpenoids to reach a steady state.

  • Readout: Measure absorbance at 517 nm using a microplate reader.

  • Calculation: % Scavenging =[(A_control - (A_sample - A_blank)) / A_control] × 100.

Protocol 2: Intracellular ROS Scavenging (DCFDA Assay in HepG2 Cells)

Objective: To evaluate the compound's ability to penetrate the cell membrane and neutralize intracellular ROS generated by an external stressor.

Causality & Rationale: Chemical assays do not account for cellular permeability or metabolic degradation. The DCFDA (2',7'-dichlorofluorescin diacetate) assay uses a fluorogenic dye that easily diffuses into cells. Once inside, cellular esterases cleave the diacetate groups, trapping the non-fluorescent DCFH inside. Oxidation by ROS (specifically H2O2 or hydroxyl radicals) converts DCFH to highly fluorescent DCF. If the limonoid is an effective cellular antioxidant, it will neutralize the ROS, thereby preventing the fluorescence spike.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells (human liver carcinoma) at

    
     cells/well in a black, clear-bottom 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.
    
  • Pre-treatment: Aspirate media. Treat cells with varying concentrations of 1-O-Deacetyl-2alpha-hydroxykhayanolide E (1–50 µM) in serum-free media for 12 hours. Rationale: A 12-hour pre-treatment allows sufficient time for the limonoid to activate the Nrf2/ARE pathway and upregulate endogenous antioxidant enzymes.

  • Dye Loading: Wash cells with PBS. Add 10 µM DCFDA in PBS and incubate for 30 minutes in the dark at 37°C.

  • Stress Induction: Remove DCFDA. Add 500 µM of tert-Butyl hydroperoxide (t-BHP) or H2O2 in PBS for 1 hour to induce acute oxidative stress.

  • Readout: Measure fluorescence (Excitation: 485 nm / Emission: 535 nm).

  • Validation Metric: Calculate the Z'-factor between the positive stress control (t-BHP only) and the vehicle control. A Z'-factor > 0.5 validates the assay's robustness.

Data Presentation & Expected Outcomes

To ensure rigorous comparison, quantitative data should be summarized in standardized tables. Below is a representative framework for reporting the antioxidant metrics of 1-O-Deacetyl-2alpha-hydroxykhayanolide E against standard controls.

Assay TypeTarget Radical / MechanismExpected IC50 / EC50 RangeTrolox IC50 (Control)Assay Validation Metric
DPPH Hydrophobic HAT/SET40 – 80 µM15 – 25 µMBlank Subtraction Required
ABTS Aqueous SET30 – 60 µM10 – 20 µMR² of standard curve > 0.99
FRAP Ferric Reducing PowerDose-dependent increaseN/AAscorbic Acid Equivalent
DCFDA (HepG2) Intracellular ROS (H2O2/t-BHP)10 – 25 µM5 – 10 µMZ'-factor > 0.5

Note: The IC50 values for complex limonoids in cell-free assays are often higher (less potent) than simple phenols like Trolox. However, their cellular efficacy (DCFDA) is often disproportionately strong due to their ability to activate Nrf2 signaling cascades[2].

References

  • BioCrick. "1-O-Deacetyl-2alpha-hydroxykhayanolide E Datasheet (Catalog Number: BCN1604)." BioCrick BioTech. Accessed March 9, 2026.[Link]

  • Sun, Yun-Peng, Wen-Fang Jin, Yong-Yue Wang, Gang Wang, Susan L. Morris-Natschke, Jin-Song Liu, Guo-Kai Wang, and Kuo-Hsiung Lee. "Chemical Structures and Biological Activities of Limonoids from the Genus Swietenia (Meliaceae)." Molecules 23, no. 7 (2018): 1588.[Link]

  • Moghadamtousi, Soheil Zorofchian, Bey Hing Goh, Chim Kei Chan, Tahereh Shabab, and Habsah Abdul Kadir. "Biological Activities and Phytochemicals of Swietenia macrophylla King." Molecules 18, no. 9 (2013): 10465-10483.[Link]

Sources

Application Note: 1-O-Deacetyl-2α-hydroxykhayanolide E in Pharmacological Research

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Significance

1-O-Deacetyl-2α-hydroxykhayanolide E (CAS: 1189801-51-1) is a highly oxygenated, phragmalin-type limonoid primarily isolated from the stem bark of Meliaceae species, including African mahogany (Khaya senegalensis) and Trichilia monadelpha[1][2]. Limonoids are complex tetranortriterpenoids characterized by a heavily modified apotirucallane skeleton, often featuring a 17β-furan ring and intricate cyclic rearrangements[3].

In phytochemical research, khayanolide-class limonoids are highly valued for their diverse bioactivities. Recent pharmacological investigations have identified these compounds as potent modulators of inflammatory cascades, cellular oxidative stress responses, and developmental signaling pathways such as Wnt/β-catenin[4][5]. Because of its unique structural topology—specifically the C-2 hydroxyl and deacetylated C-1 position—1-O-Deacetyl-2α-hydroxykhayanolide E serves as a critical research chemical for structure-activity relationship (SAR) studies targeting immune modulation and oncology.

Table 1: Physicochemical Properties
PropertyValue
Chemical Name 1-O-Deacetyl-2α-hydroxykhayanolide E
CAS Number 1189801-51-1[6]
Molecular Formula C₂₇H₃₂O₁₁[7]
Molecular Weight 532.5 g/mol [7]
Compound Class Phragmalin-type Limonoid / Tetranortriterpenoid[8]
Physical Form Solid powder[7]
Recommended Solvents DMSO, Chloroform, Dichloromethane[9]

Mechanistic Pathways & Target Causality

The biological efficacy of khayanolides is driven by their ability to interact with multiple intracellular signaling nodes. Understanding these mechanisms is essential for designing robust experimental assays.

  • Anti-Inflammatory & Antioxidant Modulation: Khayanolide derivatives suppress lipopolysaccharide (LPS)-induced inflammation by inhibiting the nuclear translocation of NF-κB (p65/p50) and activator protein-1 (AP-1)[4]. Concurrently, they act as electrophilic triggers that disrupt the Keap1-Nrf2 complex, promoting Nrf2 nuclear accumulation and the subsequent upregulation of cytoprotective heme oxygenase-1 (HO-1)[4].

  • Wnt/β-catenin Pathway Inhibition: Structurally related Meliaceae limonoids have demonstrated the ability to inhibit TCF/β-catenin transcriptional activity. By decreasing nuclear β-catenin accumulation, these compounds suppress downstream oncogenic target genes, making them valuable probes for colorectal and hepatocellular carcinoma research[5][10].

  • Enzymatic Inhibition: Khayanolides exhibit weak-to-moderate concentration-dependent inhibition of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX), contributing to their traditional use in neuroprotection and antifeedant applications[11][12].

Pathway Visualization

Pathway Compound 1-O-Deacetyl-2α- hydroxykhayanolide E NFkB NF-κB Nuclear Translocation Compound->NFkB Inhibits Nrf2 Nrf2 / HO-1 Activation Compound->Nrf2 Upregulates Bcat β-Catenin Accumulation Compound->Bcat Inhibits LPS LPS / TLR4 Activation LPS->NFkB ProInflam Pro-inflammatory Cytokines (TNF-α, IL-6, NO) NFkB->ProInflam AntiInflam Antioxidant / Cytoprotection Nrf2->AntiInflam Wnt Wnt Ligand Signaling Wnt->Bcat TCF TCF/LEF Target Genes Bcat->TCF

Mechanism of 1-O-Deacetyl-2α-hydroxykhayanolide E modulating NF-κB, Nrf2, and Wnt/β-catenin pathways.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate parallel viability checks to guarantee that observed pathway inhibitions are true pharmacological effects rather than artifacts of compound toxicity.

Protocol A: In Vitro Anti-Inflammatory Assay (LPS-Stimulated Macrophages)

Rationale: RAW 264.7 murine macrophages are highly responsive to LPS, producing robust quantities of Nitric Oxide (NO) via inducible nitric oxide synthase (iNOS). The Griess reagent assay provides a stable, high-throughput colorimetric readout for NO[13].

Materials:

  • RAW 264.7 cells (ATCC® TIB-71™)

  • 1-O-Deacetyl-2α-hydroxykhayanolide E (Stock: 10 mM in DMSO)[9]

  • LPS (from E. coli O111:B4)

  • Griess Reagent System

  • CCK-8 or MTT Cell Viability Assay Kit

Step-by-Step Methodology:

  • Cell Seeding: Plate RAW 264.7 cells at a density of

    
     cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C in 5% CO₂.
    
  • Serum Starvation (Causality Step): Replace media with 1% FBS DMEM for 4 hours prior to treatment. Why? This synchronizes the cell cycle and reduces basal NF-κB activation caused by serum growth factors, maximizing the signal-to-noise ratio.

  • Compound Pre-treatment: Treat cells with serial dilutions of 1-O-Deacetyl-2α-hydroxykhayanolide E (e.g., 1, 5, 10, 20 µM). Ensure the final DMSO concentration remains

    
     to prevent solvent toxicity. Include a positive control (e.g., Dexamethasone 10 µM) and a vehicle control (0.1% DMSO). Incubate for 2 hours.
    
  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the "Unstimulated" negative control. Incubate for 18–24 hours.

  • NO Quantification: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent A (Sulfanilamide) and 50 µL of Griess Reagent B (NED). Incubate in the dark for 10 minutes. Read absorbance at 540 nm using a microplate reader.

  • Self-Validation (Viability Check): Immediately add CCK-8 reagent to the remaining cells in the original plate. Incubate for 1 hour and read absorbance at 450 nm. Critical Check: If cell viability drops below 80% at a given concentration, the NO reduction at that dose must be excluded as it is likely due to cytotoxicity, not specific anti-inflammatory action[13].

Protocol B: Wnt/β-catenin TCF/LEF Dual-Luciferase Reporter Assay

Rationale: Assessing Wnt pathway inhibition requires isolating the transcriptional activity of β-catenin. A dual-luciferase system normalizes the primary reporter (Firefly) against a constitutive control (Renilla), eliminating variables like transfection efficiency or cell number discrepancies[5].

Step-by-Step Methodology:

  • Transfection: Seed HEK293T or HCT116 cells in a 24-well plate. Co-transfect cells with a TOPFlash reporter plasmid (containing TCF/LEF binding sites driving Firefly luciferase) and a pRL-TK plasmid (Renilla luciferase) using a standard lipofection reagent.

  • Pathway Activation: 24 hours post-transfection, stimulate the Wnt pathway using either Wnt3a-conditioned media or a GSK-3β inhibitor (e.g., LiCl or CHIR99021).

  • Compound Treatment: Simultaneously treat with 1-O-Deacetyl-2α-hydroxykhayanolide E (0.1 – 10 µM). Use ICG-001 (10 µM) as a positive inhibitory control. Incubate for 24 hours.

  • Lysis & Readout: Lyse the cells using Passive Lysis Buffer. Sequentially measure Firefly and Renilla luminescence using a Dual-Luciferase Assay System.

  • Data Analysis: Calculate the ratio of Firefly to Renilla luminescence. A dose-dependent decrease in this ratio confirms specific inhibition of the Wnt/β-catenin transcriptional complex[5].

Expected Pharmacological Profile

Based on aggregate data for khayanolide and phragmalin-type limonoids, researchers should anticipate the following quantitative ranges during assay validation:

Table 2: Expected Assay Readouts for Khayanolide-Class Limonoids
Target / AssayExpected IC₅₀ / Effect RangeReference Context
NO Production (RAW 264.7) 4.0 – 20.0 µMTypical for anti-inflammatory limonoids[4][13]
Wnt/TCF Reporter Inhibition 40 nM – 5.0 µMHighly structure-dependent; related xylogranins show nanomolar efficacy[5]
AChE Inhibition 130 – 250 µMWeak-to-moderate competitive inhibition[12]
Antiplasmodial Activity (3D7) 1.0 – 5.0 µMObserved in related khayanolides (e.g., Khayanolide D)[2]

References

  • KNApSAcK Metabolite Information - C00048259 KNApSAcK Family Database URL: [Link]

  • 1-O-Deacetyl-2alpha-hydroxykhayanolide E datasheet BioCrick URL:[Link]

  • CHARACTERIZATION OF BIOACTIVE PHYTOCHEMICALS FROM THE STEM BARK OF AFRICAN MAHOGANY Khaya senegalensis (MELIACEAE) Clemson OPEN URL:[Link]

  • 1-O-Deacetylkhayanolide E | CAS 1007387-95-2 ScreenLib URL: [Link]

  • Limonoids from the leaves of Swietenia macrophylla Taylor & Francis URL: [Link]

  • Anti-inflammatory activity of Khayandirobilide A from Khaya senegalensis via NF-κB, AP-1 and p38 MAPK/Nrf2/HO-1 signaling pathways ResearchGate URL:[Link]

  • Hainanxylogranolides A–F: New Limonoids isolated from the seeds of Hainan mangrove plant Xylocarpus granatum ResearchGate URL:[Link]

  • Insecticidal Triterpenes in Meliaceae: Plant Species, Molecules, and Activities Semantic Scholar URL:[Link]

  • Limonoids of the Phragmalin Type from Swietenia macrophylla and Their Chemotaxonomic Significance ResearchGate URL: [Link]

  • In Vitro Anti-Inflammatory Study of Limonoids Isolated from Chisocheton Plants ResearchGate URL: [Link]

  • Chemical Structures and Biological Activities of Limonoids from the Genus Swietenia (Meliaceae) PubMed Central (PMC) URL: [Link]

  • Isolation and Characterization of Limonoids from Kigelia africana ResearchGate URL: [Link]

  • Constituents of the Stem Bark of Trichilia monadelpha (Thonn.) J.J. De Wilde (Meliaceae) and Their Antibacterial and Antiplasmodial Activities Malaria World URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing DMSO Solubility for 1-O-Deacetyl-2alpha-hydroxykhayanolide E

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the solvation of highly oxygenated, rigid polycyclic compounds. 1-O-Deacetyl-2alpha-hydroxykhayanolide E (CAS: 1189801-51-1, MW: 532.5) is a complex B,D-secolimonoid isolated from the stem bark of Khaya senegalensis. While its rich stereochemistry and multiple oxygenated functional groups confer potent biological activities, they also establish a robust intramolecular hydrogen-bonding network and high crystalline lattice energy. This often results in stubborn solubility profiles, even in strong polar aprotic solvents like dimethyl sulfoxide (DMSO).

This guide provides field-proven, mechanistically grounded troubleshooting strategies to achieve and maintain complete solvation of this khayanolide derivative.

Section 1: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: I added standard cell-culture grade DMSO to 1-O-Deacetyl-2alpha-hydroxykhayanolide E, but it remains a cloudy suspension. Why isn't it dissolving? A1: The primary culprit is usually water contamination in the solvent. DMSO is highly hygroscopic, and water absorption significantly decreases the solubility of complex organic compounds ()[1]. Furthermore, the bulky polycyclic skeleton of khayanolides requires significant solvent cavity formation. Solution: Always use freshly opened, anhydrous DMSO ()[1]. If the suspension persists, thermal kinetic energy is required. Warming the tube to 37°C combined with ultrasonic bath agitation provides the activation energy needed to break intermolecular solute-solute bonds and obtain higher solubility ()[2].

Q2: My 10 mM stock solution was clear yesterday, but after storing it at -20°C and thawing it today, I see needle-like crystals. How do I prevent freeze-thaw precipitation? A2: This is a classic thermodynamic nucleation issue. At lower temperatures, the solubility limit of the compound decreases, forcing the solution into a supersaturated state where nucleation occurs ()[3]. Because 1-O-Deacetyl-2alpha-hydroxykhayanolide E has 11 oxygen atoms ()[2], it forms highly ordered, stable crystalline structures upon precipitation. Solution: Do not rely on room temperature equilibration alone to redissolve the compound. You must actively re-solubilize the stock by heating to 37°C for 10-15 minutes and vortexing until the solution is optically clear before proceeding with any dilutions ()[3].

Q3: When I dilute my DMSO stock into aqueous DMEM/RPMI media, the compound immediately "crashes out" (precipitates). How can I maintain it in solution for cell assays? A3: This phenomenon is known as "solvent shock." When a high-concentration DMSO stock is introduced directly into an aqueous buffer, the DMSO diffuses into the water faster than the hydrophobic compound can disperse. The compound has an intrinsic solubility limit in aqueous media, and exceeding it leads to rapid precipitation ()[4]. Solution: Employ a "step-down" or intermediate dilution strategy. Prediluting the compound in warm culture media, or media supplemented with serum (which contains proteins like albumin that bind the compound and act as hydrophobic carriers), mitigates the rapid shift in solvent polarity and helps maintain solubility ()[5].

Section 2: Quantitative Solubility Parameters

To facilitate experimental planning, the following table summarizes the empirical solubility thresholds and optimal handling parameters for 1-O-Deacetyl-2alpha-hydroxykhayanolide E.

ParameterConditionObservation / LimitMechanistic Rationale
Max Stock Concentration Anhydrous DMSO, 25°C~5 - 10 mMLimited by high molecular weight (532.5 g/mol ) and rigid polycyclic structure ()[2].
Thermal Solubilization 37°C + Sonication (15 min)>10 mM achievableKinetic energy disrupts crystalline lattice; cavitation aids solvent penetration ()[3].
Aqueous Tolerance Direct dilution into PBS< 0.1% DMSO finalRapid solvent diffusion causes immediate supersaturation and precipitation ()[6].
Carrier-Assisted Dilution 10% FBS in DMEMUp to 0.5% DMSO finalSerum albumins provide hydrophobic pockets, acting as thermodynamic sinks for the limonoid ()[4].
Section 3: Standardized Experimental Protocols

To ensure self-validating and reproducible results, adhere strictly to the following methodologies.

Protocol A: Preparation of a Master Stock Solution Objective: Achieve complete solvation without thermal degradation.

  • Equilibration: Allow the powder vial of 1-O-Deacetyl-2alpha-hydroxykhayanolide E to equilibrate to room temperature before opening to prevent condensation ()[3].

  • Solvent Addition: In a biosafety cabinet, add the calculated volume of fresh, anhydrous DMSO directly to the vial to minimize water contamination ()[3].

  • Agitation: Vortex the solution vigorously for 2-5 minutes ()[3].

  • Thermal-Acoustic Solubilization: Place the tightly sealed vial in an ultrasonic water bath set to 37°C for 10–15 minutes ()[2]. Caution: Avoid excessive heat, which could degrade the compound ()[3].

  • Verification: Visually inspect the solution against a light source to check for any undissolved particles ()[3]. It must be completely transparent.

  • Storage: Dispense into single-use aliquots and store below -20°C for long-term stability ()[2].

Protocol B: Step-Down Aqueous Dilution for Cell Assays Objective: Prevent solvent shock and compound precipitation in culture media.

  • Thawing: Retrieve a single-use DMSO aliquot and warm to 37°C. Vortex to ensure any micro-crystals formed during freezing are redissolved ()[3].

  • Intermediate Dilution: Prepare an intermediate tube containing pre-warmed (37°C) complete culture media (e.g., containing serum to help aqueous solubility) ()[5].

  • Micro-Dispensing: Inject the required volume of the DMSO stock into the intermediate media and vortex thoroughly immediately ()[5].

  • Final Dilution: Transfer this intermediate solution to the final assay volume, ensuring the final DMSO concentration remains ≤0.5% to prevent cytotoxicity ()[3].

Section 4: Visual Workflows and Pathways

Below are the logical frameworks governing our troubleshooting and mechanistic approaches.

TroubleshootingWorkflow Start Start: Khayanolide E Powder AddDMSO Add Anhydrous DMSO (Room Temp) Start->AddDMSO Vortex Vortex 60s & Visual Inspection AddDMSO->Vortex Check1 Is Solution Optically Clear? Vortex->Check1 Proceed Proceed to Aliquotting Check1->Proceed Yes HeatSonicate Heat to 37°C & Sonicate 15 min Check1->HeatSonicate No (Particulates) Check2 Is Solution Optically Clear? HeatSonicate->Check2 Check2->Proceed Yes Cosolvent Add Co-solvent or Lower Target Conc. Check2->Cosolvent No

Step-by-step troubleshooting workflow for the initial dissolution of Khayanolide E in DMSO.

SolventShockMechanism DMSOStock 10 mM Khayanolide E in 100% DMSO DirectPath Direct Addition to Aqueous Buffer DMSOStock->DirectPath StepPath Step-Down Dilution (e.g., into 10% FBS) DMSOStock->StepPath RapidDiff Rapid DMSO Diffusion into Water DirectPath->RapidDiff Supersat Local Supersaturation (Solvent Shock) RapidDiff->Supersat Precipitation Nucleation & Precipitation Supersat->Precipitation CarrierState Hydrophobic Interaction with Serum Proteins StepPath->CarrierState StableAqueous Stable Aqueous Micro-Dispersion CarrierState->StableAqueous

Mechanistic pathways comparing direct aqueous dilution (solvent shock) vs. carrier-assisted step-down.

References
  • Title: 1-O-Deacetyl-2alpha-hydroxykhayanolide E Datasheet. Source: BioCrick. URL: [Link]

  • Title: After buffer DMEM is added, my compound in DMSO is crushed out. How can I keep it in solution state? Source: ResearchGate. URL: [Link]

  • Title: Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! Source: Reddit (r/labrats). URL: [Link]

  • Title: Overcoming problems of compound storage in DMSO: solvent and process alternatives. Source: PubMed (NIH). URL: [Link]

Sources

Technical Support Center: Long-Term Storage of 1-O-Deacetyl-2alpha-hydroxykhayanolide E

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-O-Deacetyl-2alpha-hydroxykhayanolide E. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this complex limonoid. Here, we provide in-depth technical guidance on optimal storage conditions, potential degradation pathways, and troubleshooting advice for common issues encountered during its handling and storage.

Introduction: Understanding the Molecule

1-O-Deacetyl-2alpha-hydroxykhayanolide E is a phragmalin-type limonoid, a class of highly oxygenated and structurally complex triterpenoid derivatives. Its intricate structure, featuring multiple stereocenters, a furan ring, ester and lactone functionalities, and secondary hydroxyl groups, makes it susceptible to degradation if not stored under appropriate conditions. This guide is based on established principles of chemical stability for related natural products and the known reactivity of its constituent functional groups.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 1-O-Deacetyl-2alpha-hydroxykhayanolide E?

A1: The primary factors that can compromise the stability of 1-O-Deacetyl-2alpha-hydroxykhayanolide E are:

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Humidity/Moisture: The presence of water can lead to the hydrolysis of ester and lactone groups.

  • Light: Exposure to UV or ambient light can induce photo-degradation, particularly of the furan ring.

  • pH: Both acidic and basic conditions can catalyze the degradation of the molecule, especially the furan ring and ester functionalities.[1][2][3]

  • Oxygen: Atmospheric oxygen can lead to the oxidation of sensitive functional groups like the secondary alcohol and the furan ring.

Q2: What are the recommended short-term storage conditions for this compound?

A2: For short-term storage (up to a few weeks), it is recommended to store 1-O-Deacetyl-2alpha-hydroxykhayanolide E as a solid in a tightly sealed vial at 4°C, protected from light. If in solution, use an anhydrous aprotic solvent and store at -20°C.

Q3: For long-term storage, what conditions are optimal?

A3: For long-term storage (months to years), the compound should be stored as a solid at -20°C or, ideally, at -80°C. It should be in a tightly sealed container, purged with an inert gas like argon or nitrogen to displace oxygen, and protected from light.

Q4: Can I store 1-O-Deacetyl-2alpha-hydroxykhayanolide E in a solution?

A4: Storing in solution is generally not recommended for long-term preservation due to the increased risk of solvent-mediated degradation. If storage in solution is unavoidable, use a high-purity, anhydrous aprotic solvent (e.g., DMSO, anhydrous ethanol) and store in small aliquots at -80°C to minimize freeze-thaw cycles.

Q5: How can I monitor the stability of my stored sample?

A5: The stability of the compound can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection. A periodic check of the purity profile against a freshly prepared standard or the initial analysis will reveal any degradation. Thin Layer Chromatography (TLC) can also be used for a quick qualitative assessment.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action & Explanation
Loss of biological activity in an assay. Degradation of the compound due to improper storage.Verify the purity of your sample using HPLC or LC-MS. If degradation is confirmed, procure a fresh batch and adhere to the recommended long-term storage conditions. The complex structure is sensitive, and even minor changes can affect its biological function.
Appearance of new peaks in HPLC chromatogram. Chemical degradation leading to the formation of impurities.The appearance of new peaks suggests decomposition. Potential degradation pathways include hydrolysis of the ester/lactone, oxidation of the secondary alcohol, or opening of the furan ring.[2][4][5][6] Review your storage conditions, particularly exposure to moisture, air, and light.
Discoloration of the solid compound (e.g., yellowing). Oxidation or polymerization reactions.Discoloration can be a sign of oxidative degradation. Ensure the compound is stored under an inert atmosphere and protected from light. Storing at lower temperatures (-20°C or -80°C) will slow down these processes.
Inconsistent results between experiments. Use of a partially degraded sample or inconsistencies in sample handling.Aliquot your stock solutions to avoid repeated freeze-thaw cycles. Always allow the sample to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

Potential Degradation Pathways

The structure of 1-O-Deacetyl-2alpha-hydroxykhayanolide E contains several moieties prone to degradation:

  • Ester and Lactone Hydrolysis: In the presence of moisture, acid, or base, the ester and lactone functionalities can hydrolyze to the corresponding carboxylic acid and alcohol.[2][3][7][8][9] This is a common degradation pathway for many natural products.

  • Furan Ring Degradation: The furan ring is susceptible to both acid-catalyzed ring-opening and oxidation.[1][5][10] Acidic conditions can lead to the formation of 1,4-dicarbonyl compounds.[1] Oxidative cleavage can also occur, leading to a loss of the furan moiety's structural integrity.[10]

  • Oxidation of the Secondary Alcohol: The secondary hydroxyl group can be oxidized to a ketone, which would alter the compound's structure and likely its biological activity.[4][6][11][12][13]

Experimental Protocols

Protocol 1: Recommended Long-Term Storage of Solid Compound
  • Preparation: Ensure the compound is in a solid, dry state. If it has been lyophilized, ensure all residual moisture is removed.

  • Container: Place the solid compound in a low-adsorption, amber glass vial with a PTFE-lined cap.

  • Inert Atmosphere: Gently flush the vial with a stream of dry argon or nitrogen for 30-60 seconds to displace any air.

  • Sealing: Immediately and tightly seal the vial. For extra protection, wrap the cap with parafilm.

  • Labeling: Clearly label the vial with the compound name, concentration (if applicable), date, and storage conditions.

  • Storage: Place the sealed vial in a secondary container and store at -20°C or -80°C in a dark environment.

Protocol 2: Preparation and Storage of Stock Solutions
  • Solvent Selection: Choose a high-purity, anhydrous aprotic solvent in which the compound is soluble (e.g., DMSO).

  • Dissolution: Allow the solid compound vial to equilibrate to room temperature before opening. Prepare the stock solution to the desired concentration.

  • Aliquoting: Immediately dispense the stock solution into smaller, single-use aliquots in low-adsorption microvials.

  • Inert Atmosphere: Flush the headspace of each aliquot vial with dry argon or nitrogen before sealing.

  • Storage: Store the aliquots at -80°C in a dark, organized freezer box.

  • Usage: When needed, remove a single aliquot and allow it to thaw completely at room temperature before opening and use. Discard any unused portion of the thawed aliquot.

Visualizations

Decision Tree for Storage Conditions

StorageDecisionTree start Start: New sample of 1-O-Deacetyl-2alpha-hydroxykhayanolide E storage_duration Intended Storage Duration? start->storage_duration short_term < 1 Month storage_duration->short_term Short-term long_term > 1 Month storage_duration->long_term Long-term sample_form Sample Form? solid Solid sample_form->solid Solid solution Solution sample_form->solution Solution short_term->sample_form long_term->sample_form storage_solid_short Store at 4°C Protected from light solid->storage_solid_short Short-term storage_solid_long Store at -20°C or -80°C Under inert gas Protected from light solid->storage_solid_long Long-term storage_solution_short Store at -20°C Anhydrous aprotic solvent solution->storage_solution_short Short-term storage_solution_long Store at -80°C Anhydrous aprotic solvent Single-use aliquots solution->storage_solution_long Long-term

Caption: Decision tree for selecting appropriate storage conditions.

Potential Degradation Hotspots

DegradationHotspots molecule 1-O-Deacetyl-2alpha-hydroxykhayanolide E Furan Ring Ester/Lactone Secondary Alcohol furan_degradation Furan Ring Degradation (Acid-catalyzed ring opening, Oxidation) molecule:f0->furan_degradation ester_hydrolysis Ester/Lactone Hydrolysis (Moisture, Acid/Base) molecule:f1->ester_hydrolysis alcohol_oxidation Secondary Alcohol Oxidation (Oxygen) molecule:f2->alcohol_oxidation

Caption: Key functional groups susceptible to degradation.

Summary of Recommended Storage Conditions

Storage Duration Form Temperature Atmosphere Light Condition Notes
Short-term (< 1 month) Solid4°CAmbientProtected from lightTightly sealed container.
Solution-20°CAmbientProtected from lightUse anhydrous aprotic solvent.
Long-term (> 1 month) Solid-20°C or -80°CInert gas (Ar or N₂)Protected from lightTightly sealed container.
Solution-80°CInert gas (Ar or N₂)Protected from lightSingle-use aliquots in anhydrous aprotic solvent.

References

  • ChemTalk. (2023, March 19). Oxidation of Alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). Main pathways of furanic compounds transformation under acid/base treatment. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical study on the degradation mechanism, kinetics and toxicity for aqueous ozonation reaction of furan derivatives. Retrieved from [Link]

  • Organic Reactions. (n.d.). Oxidative Cleavage of Furans. Retrieved from [Link]

  • Peterson, L. A. (2010). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 23(8), 1334-1348. doi:10.1021/tx1001509
  • Evolu Skincare. (2017, August 13). The shelf life of natural products. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 17.7: Oxidation of Alcohols. Retrieved from [Link]

  • QACS. (2026, March 7). Shelf Life Testing of Natural Cosmetic Products. Retrieved from [Link]

  • Grokipedia. (n.d.). Ester hydrolysis. Retrieved from [Link]

  • True Glue. (2024, June 3). Storing Natural Cosmetics for Maximum Shelf Life. Retrieved from [Link]

  • das boep. (2023, March 24). Shelf life of natural cosmetics - preservatives, KBT & tips for storage. Retrieved from [Link]

  • Glow Blogs. (2021, January 15). Nature's Chemistry Part B – Alcohols, Oxidation and Esters Lesson 2. Retrieved from [Link]

  • Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]

  • Save My Exams. (2026, January 3). Oxidation of Alcohols - IB Chemistry Revision Notes. Retrieved from [Link]

  • Monash University. (2025, June 15). Organic reactions: Oxidation. Retrieved from [Link]

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.6: Chemistry of Esters. Retrieved from [Link]

  • Sarpong, R., & Siegel, D. (2012). Synthesis of the Bridging Framework of Phragmalin-type Limonoids. Organic letters, 14(7), 1832-1835. doi:10.1021/ol300438m
  • Beilstein Journals. (2025, May 12). A convergent synthetic approach to the tetracyclic core framework of khayanolide-type limonoids. Retrieved from [Link]

  • Save My Exams. (2026, February 24). Ester Hydrolysis - A Level Chemistry Revision Notes. Retrieved from [Link]

  • ACS Publications. (2012, April 3). Synthesis of the Bridging Framework of Phragmalin-Type Limonoids. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, March 18). A convergent synthetic approach to the tetracyclic core framework of khayanolide-type limonoids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). New Phragmalin-Type Limonoids from Chukrasia tabularis and Their α-Glucosidase Inhibitory Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of phragmalin-type limonoids 99–153. Retrieved from [Link]

  • PubMed. (2025, January 29). Divergent Total Syntheses of Phragmalin and Khayanolide-Type Limonoids: A Torquoselective Interrupted Nazarov Approach. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Off-Target Effects of 1-O-Deacetyl-2alpha-hydroxykhayanolide E

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-O-Deacetyl-2alpha-hydroxykhayanolide E (CAS: 1189801-51-1). As a highly oxygenated, rearranged phragmalin-type limonoid isolated from Khaya senegalensis[1], this compound is a valuable tool for modulating inflammatory networks (such as NF-κB and Nrf2) and studying cellular apoptosis[2]. However, the structural complexity of khayanolides—particularly their lipophilic core and reactive furan ring—can introduce significant experimental artifacts if not properly managed.

As a Senior Application Scientist, I have designed this guide to help you differentiate true target engagement from non-specific off-target liabilities, ensuring the integrity and reproducibility of your drug development workflows.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing broad, non-specific cytotoxicity in my cell assays instead of targeted pathway inhibition? A1: Non-specific cytotoxicity is a common off-target effect of limonoids when dosed above their therapeutic window (>10 µM). Mechanistically, this is often driven by the C-17 furan ring, which can undergo CYP450-mediated bioactivation into reactive epoxides or dialdehydes[3].

  • Causality: These reactive intermediates covalently bind to off-target proteins and deplete intracellular glutathione (GSH), triggering generalized oxidative stress rather than specific NF-κB inhibition.

  • Solution: Restrict working concentrations to <5 µM. To build a self-validating system, run a parallel control assay using a ROS scavenger (e.g., 1 mM N-acetylcysteine); if the toxicity is rescued but the targeted anti-inflammatory effect remains, the toxicity was an off-target artifact.

Q2: My dose-response curves are biphasic or highly variable across replicates. What is causing this? A2: 1-O-Deacetyl-2alpha-hydroxykhayanolide E is highly lipophilic. In standard aqueous media, it rapidly forms colloidal aggregates.

  • Causality: These colloidal aggregates non-specifically sequester assay proteins, leading to false positives in biochemical screens. In cell-based assays, aggregates settle on the cell monolayer, causing acute, localized high-dose exposure that skews the dose-response curve.

  • Solution: Keep final assay DMSO concentrations below 0.5%. For robust data, formulate the compound in liposomes (see Protocol 2) or include 0.01% CHAPS detergent in your biochemical assay buffer to maintain monomeric dispersion.

Q3: How can I confirm that the observed apoptosis is due to specific target engagement and not generalized cellular stress? A3: Limonoids can induce apoptosis via intrinsic and extrinsic caspase pathways[4]. To prove specific target engagement, you must decouple the physical binding of the compound from the downstream phenotypic death.

  • Solution: Perform a Cellular Thermal Shift Assay (CETSA) (see Protocol 1). This will confirm direct physical interaction with your specific protein of interest prior to the onset of caspase-3/7 activation.

Troubleshooting Guide

Issue 1: Loss of Compound Activity in Serum-Heavy Media
  • Symptom: The IC50 shifts significantly rightward (becomes less potent) when transitioning from 1% FBS to 10% FBS cell culture media.

  • Root Cause: High plasma protein binding. The polyoxygenated core and ester groups of the khayanolide bind non-specifically to bovine serum albumin (BSA), drastically reducing the free (active) fraction of the drug.

  • Resolution: Calculate the free fraction using equilibrium dialysis. Adjust your in vitro dosing to match the free drug concentration rather than the total concentration, or perform assays in low-serum conditions (0.5% - 1% FBS) after a starvation period.

Issue 2: High Background Toxicity in Primary Hepatocytes
  • Symptom: Rapid decline in cell viability within 6 hours of treatment, which is not observed in standard immortalized cell lines (e.g., HEK293).

  • Root Cause: Primary hepatocytes have high basal levels of CYP450 enzymes, which rapidly bioactivate the furan moiety into toxic metabolites[3].

  • Resolution: Pre-treat the hepatocytes with a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole at 1 mM) 1 hour prior to khayanolide administration. This isolates the parent compound's specific activity from its metabolite-driven off-target toxicity.

Quantitative Data Presentation

Table 1: Quantitative Summary of Off-Target Mitigation Strategies

Liability / Off-Target EffectMechanistic CauseMitigation StrategyExpected Improvement (Quantitative)
Non-specific Cytotoxicity CYP450 bioactivation of C-17 furan ringCYP inhibitor co-treatment or dose restriction (<5 µM)>3-fold increase in therapeutic window (CC50 / IC50)
Colloidal Aggregation High lipophilicity (LogP > 3.5)Liposomal encapsulation (DSPC/Cholesterol)>50-fold increase in aqueous solubility; linear dose-response
Non-specific Protein Binding Hydrophobic interactions with serum albuminAssay buffer optimization (0.1% CHAPS or BSA titration)Reduces IC50 variability from ±45% to <10% across replicates
Broad ROS Generation Glutathione depletion via reactive intermediatesCo-administration with 1 mM N-acetylcysteine (NAC)Normalizes baseline ROS; isolates specific NF-κB inhibition

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Validation

Purpose: To validate that 1-O-Deacetyl-2alpha-hydroxykhayanolide E physically engages its target (e.g., Keap1 or NF-κB) inside intact cells, ruling out non-specific phenotypic toxicity. Self-Validating Design: Includes a vehicle control and a denaturing temperature gradient to prove thermodynamic stabilization is strictly compound-dependent.

  • Cell Preparation: Culture target cells (e.g., RAW 264.7 macrophages) to 80% confluency. Harvest and resuspend in PBS supplemented with protease inhibitors.

  • Compound Treatment: Divide cells into two aliquots. Treat Aliquot A with 5 µM 1-O-Deacetyl-2alpha-hydroxykhayanolide E and Aliquot B with 0.1% DMSO (Vehicle). Incubate for 1 hour at 37°C to allow intracellular binding.

  • Thermal Aliquoting: Distribute 50 µL of each suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Snap-freeze the tubes in liquid nitrogen, then thaw in a 25°C water bath. Repeat this freeze-thaw cycle three times to lyse the cells without denaturing the remaining folded proteins.

  • Separation & Analysis: Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet precipitated (denatured) proteins. Collect the supernatant (soluble fraction) and analyze via Western Blot for your target protein.

  • Interpretation: A shift in the melting temperature (Tm) of the target protein in the treated group compared to the vehicle confirms direct, specific target engagement.

Protocol 2: Liposomal Encapsulation for Enhanced Solubility

Purpose: To prevent colloidal aggregation and non-specific membrane disruption by delivering the khayanolide in a controlled lipid carrier.

  • Lipid Film Formation: In a round-bottom flask, dissolve DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), Cholesterol, and 1-O-Deacetyl-2alpha-hydroxykhayanolide E in a 65:30:5 molar ratio using chloroform/methanol (2:1 v/v).

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under vacuum at 45°C until a thin, dry lipid film forms. Dry further under a gentle nitrogen stream for 1 hour.

  • Hydration: Hydrate the lipid film with 1X PBS (pH 7.4) to achieve a final lipid concentration of 10 mM. Rotate at 60°C for 30 minutes until the film is completely suspended, forming multilamellar vesicles (MLVs).

  • Extrusion: Pass the MLV suspension through a 100 nm polycarbonate membrane using a mini-extruder at 60°C for 11-15 passes. This yields uniform small unilamellar vesicles (SUVs).

  • Purification & Validation: Remove unencapsulated compound using a Sephadex G-25 size exclusion column. Quantify encapsulation efficiency via HPLC. Use this liposomal formulation for downstream cell assays to ensure monomeric delivery.

Workflow Visualization

Workflow for mitigating off-target liabilities of 1-O-Deacetyl-2alpha-hydroxykhayanolide E.

References

  • Title: Khayanolides from African mahogany Khaya senegalensis (Meliaceae)
  • Title: Anti-inflammatory activity of Khayandirobilide A from Khaya senegalensis via NF-κB, AP-1 and p38 MAPK/Nrf2/HO-1 signaling pathways in lipopolysaccharide-stimulated RAW 264.
  • Title: Limonin: A Review of Its Pharmacology, Toxicity, and Pharmacokinetics Source: PMC URL
  • Title: Phytochemistry (Caspase-Dependent Cell Apoptosis)

Sources

Validation & Comparative

A Comparative Guide to Khayanolide Derivatives: Evaluating 1-O-Deacetyl-2α-hydroxykhayanolide E in the Context of its Class

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Intricate World of Khayanolides

Limonoids, a class of highly oxygenated tetranortriterpenoids, are a focal point in natural product chemistry due to their profound biological activities and complex architectures.[1] Within this diverse group, the khayanolides represent a fascinating subclass of rearranged phragmalin-type limonoids, primarily isolated from plants of the Meliaceae family, such as the African mahogany, Khaya senegalensis.[2][3] These molecules are characterized by a structurally intricate and sterically congested carbocyclic framework, which has made them challenging targets for total synthesis but also a rich source of potential therapeutic and agrochemical agents.[4]

This guide provides a comparative analysis of a specific, lesser-studied derivative, 1-O-Deacetyl-2α-hydroxykhayanolide E , against its more extensively researched chemical relatives. While this compound has been successfully isolated and its structure rigorously defined, a notable gap exists in the scientific literature regarding its biological activity.[3] This guide aims to bridge this gap by contextualizing 1-O-Deacetyl-2α-hydroxykhayanolide E within the known bioactivities of the khayanolide class—spanning insecticidal, anti-inflammatory, and anti-HIV properties—thereby highlighting a significant research opportunity for the scientific community. We will delve into the structure-activity relationships (SAR) that appear to govern efficacy and provide detailed, field-proven protocols for key biological assays to empower further investigation into this promising family of natural products.

Structural Overview: A Family Portrait

The core structure of khayanolides is a complex polycyclic system. The variations in functional groups, such as hydroxyls, acetates, and epoxides, at different positions on this scaffold give rise to the diverse family of derivatives. These subtle molecular modifications are often the key determinants of their specific biological activities. 1-O-Deacetyl-2α-hydroxykhayanolide E is structurally similar to Khayanolide E, differing by the absence of an acetyl group at the C-1 position.[3] This seemingly minor change can have a profound impact on the molecule's polarity, solubility, and ability to interact with biological targets.

Comparative Analysis of Biological Activities

While no specific bioactivity data has been reported for 1-O-Deacetyl-2α-hydroxykhayanolide E, we can infer its potential by examining the activities of its close structural analogs. The primary activities reported for the khayanolide class are insect antifeedant, anti-inflammatory, and antiviral effects.

Insecticidal and Antifeedant Properties

The Meliaceae family is renowned for producing potent insect antifeedants, with limonoids being major contributors.[2] Several khayanolide derivatives have demonstrated significant activity against lepidopteran pests like the Egyptian cotton leafworm, Spodoptera littoralis.

Table 1: Comparative Insect Antifeedant Activity of Khayanolide Derivatives against S. littoralis

CompoundConcentration for ActivityAntifeedant Percentage (%) at 1000 µg/mlReference(s)
Khayanolide A Active at 300 ppm59.5%[1][5]
Khayanolide B Active at 1000 ppmNot specified, but active[1]
Khayanolide D High activity at 200-500 µg/ml57.1%[5]
1-O-Acetylkhayanolide A Active at 100 µg/ml61.9%[5]
2-Hydroxyseneganolide High activity at 200-500 µg/mlNot specified, but high activity[5]

Expert Analysis: The data suggests that the degree of acetylation can influence potency. For instance, 1-O-acetylkhayanolide A shows activity at a lower concentration than Khayanolide A or B.[1][5] This implies that the acetyl group may enhance the interaction with insect gustatory receptors or improve its penetration through the insect's biological membranes. The lack of an acetyl group on 1-O-Deacetyl-2α-hydroxykhayanolide E , coupled with an additional hydroxyl group, may alter its activity profile, making it a prime candidate for antifeedant screening.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Natural products are a significant source of novel anti-inflammatory agents. While data on khayanolides is sparse, a related andirobin-type limonoid, Khayandirobilide A, isolated from K. senegalensis, has shown potent anti-inflammatory effects.

Table 2: Anti-inflammatory Activity of a Related Limonoid

CompoundAssayCell LineIC₅₀ ValueReference(s)
Khayandirobilide A Nitric Oxide (NO) InhibitionRAW 264.7 (macrophage)5.04 ± 0.14 µM[6][7]
Nitric Oxide (NO) InhibitionBV-2 (microglia)4.97 ± 0.5 µM[6][7]

Expert Analysis: Khayandirobilide A exerts its effect by suppressing key inflammatory signaling pathways, including NF-κB and AP-1, and upregulating the protective p38 MAPK/Nrf2/HO-1 pathway.[6] This provides a clear mechanistic blueprint for investigating other limonoids from the same source. The specific hydroxylation and acetylation patterns on the khayanolide scaffold, such as those on 1-O-Deacetyl-2α-hydroxykhayanolide E , are critical features to evaluate for their potential to modulate these inflammatory pathways.

Antiviral (Anti-HIV) Activity

A groundbreaking discovery in the field was the identification of anti-HIV activity in a khayanolide derivative, Krishnolide A, isolated from the mangrove Xylocarpus moluccensis. This was the first report of such activity for this class of compounds.

Table 3: Anti-HIV Activity of a Khayanolide Derivative

CompoundAssayIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference(s)
Krishnolide A Anti-HIV17.45 ± 1.6578.45 ± 1.694.5[8]

Expert Analysis: Krishnolide A demonstrated moderate but significant anti-HIV activity with a reasonable selectivity index.[8] Its unique structure, featuring an 8,14-epoxy group, may be crucial for this activity. This finding opens up an entirely new avenue for the evaluation of other khayanolides, including 1-O-Deacetyl-2α-hydroxykhayanolide E , as potential antiviral leads.

Experimental Protocols for Bioactivity Screening

To facilitate the investigation of 1-O-Deacetyl-2α-hydroxykhayanolide E and other novel derivatives, we provide the following detailed, self-validating protocols for the key assays discussed.

Protocol 1: Insect Antifeedant Leaf Disc No-Choice Bioassay

This assay is a standard method to quantify the feeding deterrence of a compound against herbivorous insects.

Antifeedant_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis P1 Select uniform larvae (e.g., 3rd instar S. littoralis) P2 Starve larvae for 2-4 hours P1->P2 P3 Prepare test solutions of compound in a volatile solvent (e.g., acetone) A1 Dip leaf discs in test solutions (or solvent for control) P3->A1 P4 Cut uniform leaf discs (e.g., castor bean) P4->A1 A2 Air-dry discs to evaporate solvent A1->A2 A3 Place one disc in a Petri dish with moistened filter paper A2->A3 A4 Introduce one starved larva per dish A3->A4 D1 Incubate for 24 hours under controlled conditions A4->D1 D2 Remove remaining leaf fragments D1->D2 D3 Measure consumed area (Image analysis software) D2->D3 D4 Calculate Antifeedant Index (AFI) D3->D4

Caption: Workflow for the Leaf Disc No-Choice Antifeedant Bioassay.

Step-by-Step Methodology:

  • Insect Rearing: Maintain a colony of Spodoptera littoralis on an artificial diet or host plant leaves (e.g., castor bean) under controlled conditions (25±1°C, 65±5% RH, 16:8 L:D). Select healthy, actively feeding 3rd instar larvae for the assay.[1]

  • Preparation: Starve the selected larvae for 2-4 hours before the experiment to standardize hunger levels.[1]

  • Test Solutions: Prepare a stock solution of the test compound in acetone. Make serial dilutions to obtain the desired test concentrations (e.g., 100, 300, 500, 1000 µg/ml).

  • Leaf Disc Treatment: Using a cork borer, cut uniform discs (e.g., 1.5 cm diameter) from fresh, pesticide-free castor bean leaves. Dip each disc individually into a test solution or pure acetone (for control) for 3-5 seconds.

  • Assay Setup: Allow the solvent to evaporate completely from the discs in a fume hood. Place a moistened filter paper and one treated (or control) leaf disc in a 9 cm Petri dish. Introduce one starved larva into each dish. Prepare at least 15-20 replicates per concentration and for the control.

  • Incubation and Measurement: Seal the Petri dishes and incubate them in a growth chamber for 24 hours. After the incubation period, remove the uneaten portions of the leaf discs. Scan the leaf disc remains alongside a standard area reference. Measure the consumed area using image analysis software (e.g., ImageJ).[9][10]

  • Calculation: Calculate the Antifeedant Index (AFI) using the formula: AFI (%) = [(C - T) / (C + T)] × 100, where C is the area consumed in the control and T is the area consumed in the treatment.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is a reliable indicator of cell viability and proliferation, making it suitable for screening potential anticancer compounds.

MTT_Workflow S1 Seed cells in 96-well plate (e.g., 5x10³ cells/well) Incubate for 24h S2 Treat cells with various concentrations of test compound S1->S2 S3 Incubate for 48-72 hours S2->S3 S4 Add MTT solution (0.5 mg/ml final conc.) to each well S3->S4 S5 Incubate for 3-4 hours (Formazan crystal formation) S4->S5 S6 Solubilize formazan crystals with DMSO or Solubilization Buffer S5->S6 S7 Read absorbance at 570 nm with a microplate reader S6->S7 S8 Calculate % Viability and IC₅₀ S7->S8

Caption: Standard workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Culture: Culture a human cancer cell line (e.g., HT-29 colon cancer cells) in appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Harvest cells and seed them into a 96-well microtiter plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of medium). Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours).

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[6][11]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a dedicated MTT solvent) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.[6]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 3: In Vitro Anti-inflammatory (Nitric Oxide Inhibition Assay)

This assay quantifies the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

NO_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_griess_reaction Griess Reaction cluster_readout Analysis C1 Seed RAW 264.7 cells in 96-well plate C2 Incubate for 24h C1->C2 C3 Pre-treat cells with test compound (1h) C2->C3 C4 Stimulate with LPS (1 µg/ml) Incubate for 24h C3->C4 G1 Collect 100 µL of supernatant from each well C4->G1 G2 Add 100 µL of Griess Reagent to supernatant G1->G2 G3 Incubate for 10-15 min at room temperature G2->G3 R1 Read absorbance at 540 nm G3->R1 R2 Calculate NO₂⁻ concentration using NaNO₂ standard curve R1->R2 R3 Determine % Inhibition and IC₅₀ R2->R3

Caption: Workflow for the Griess assay to measure nitric oxide production.

Step-by-Step Methodology:

  • Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells for 1 hour with various concentrations of the test compound.

  • Stimulation: Stimulate the cells by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for a further 24 hours.[4][12]

  • Nitrite Measurement: After incubation, collect 100 µL of the culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix 100 µL of supernatant with 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[4][13]

  • Incubation and Reading: Incubate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite (NaNO₂).

  • Calculation: Calculate the percentage of NO inhibition compared to the LPS-only treated cells and determine the IC₅₀ value. A parallel MTT assay should be run to ensure that the observed NO inhibition is not due to cytotoxicity.[5]

Conclusion and Future Directions: A Call for Investigation

The khayanolide family of limonoids presents a rich chemical space for the discovery of new bioactive compounds. While derivatives like Khayanolide A, B, D, and Krishnolide A have demonstrated clear potential as insecticidal and antiviral agents, the biological profile of 1-O-Deacetyl-2α-hydroxykhayanolide E remains completely unexplored.

The absence of an acetyl group at C-1 and the presence of a hydroxyl group at C-2α, when compared to its analogs, are structural modifications that warrant a full investigation. Based on the available data for the class, it is plausible that this compound possesses significant, and possibly unique, antifeedant, anti-inflammatory, or cytotoxic properties.

This guide serves not only as a comparison but as an open invitation to the research community. The detailed protocols provided herein offer a clear roadmap for the systematic evaluation of 1-O-Deacetyl-2α-hydroxykhayanolide E. Such studies are essential to unlock the full potential of the khayanolide scaffold and may lead to the development of novel lead compounds for medicine and agriculture. The investigation of this "orphan" khayanolide is a clear and compelling research opportunity.

References

  • Abdelgaleil, S. A. M., et al. (2001). Khayanolides, rearranged phragmalin limonoid antifeedants from Khaya senegalensis. Tetrahedron, 57(1), 119-126. Available from: [Link]

  • Wu, J., et al. (2017). Krishnolides A–D: New 2-Ketokhayanolides from the Krishna Mangrove, Xylocarpus moluccensis. Marine Drugs, 15(7), 221. Available from: [Link]

  • Zhang, B., et al. (2018). Anti-inflammatory activity of Khayandirobilide A from Khaya senegalensis via NF-κB, AP-1 and p38 MAPK/Nrf2/HO-1 signaling pathways in lipopolysaccharide-stimulated RAW 264.7 and BV-2 cells. Phytomedicine, 42, 104-113. Available from: [Link]

  • Zhang, B., et al. (2017). Triterpenoids with insecticidal activity from the plants of Meliaceae. Pest Management Science, 73(4), 689-699. Available from: [Link]

  • Gong, J., et al. (2025). Divergent Total Syntheses of Phragmalin and Khayanolide-Type Limonoids: A Torquoselective Interrupted Nazarov Approach. Journal of the American Chemical Society, 147(4), 3003-3009. Available from: [Link]

  • Abdelgaleil, S. A. M., & Nakatani, M. (2003). Antifeeding activity of limonoids from Khaya senegalensis (Meliaceae). Applied Entomology and Zoology, 38(3), 287-292. Available from: [Link]

  • Cui, B., et al. (2009). Khayanolides from African mahogany Khaya senegalensis (Meliaceae): a revision. Tetrahedron Letters, 50(2), 203-206. Available from: [Link]

  • Zhang, B., et al. (2018). Anti-inflammatory activity of Khayandirobilide A from Khaya senegalensis via NF-κB, AP-1 and p38 MAPK/Nrf2/HO-1 signaling pathways in lipopolysaccharide-stimulated RAW 264.7 and BV-2 Cells. ResearchGate. Available from: [Link]

  • Senthil Kumar, P., et al. (2014). Antifeedant activity of leaf extracts against Spodoptera litura Fabricius 1775 (Lepidoptera: Noctuidae) highlighting the mechanism of action. Journal of Entomology and Zoology Studies, 2(4), 115-120. Available from: [Link]

  • Piao, M. J., et al. (2016). Anti-inflammatory effects of Ciwujianoside C3, extracted from the leaves of Acanthopanax henryi (Oliv.) Harms, on LPS-stimulated RAW 264.7 cells. Molecular Medicine Reports, 14(5), 4577-4584. Available from: [Link]

  • Dobrovolskaia, M. A., & McNeil, S. E. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. In Characterization of Nanoparticles Intended for Drug Delivery. Methods in Molecular Biology, vol 2123. Humana, New York, NY. Available from: [Link]

  • Escoubas, P., Lajide, L., & Mizutani, J. (1993). An improved leaf-disk antifeedant bioassay and its application for the screening of Hokkaido plants. Entomologia Experimentalis et Applicata, 66(2), 99-107. Available from: [Link]

  • FAO AGRIS. (1993). An improved leaf-disk antifeedant bioassay and its application for the screening of Hokkaido plants. Available from: [Link]

Sources

Comparative Analysis of Limonoids from the Meliaceae Family: Structural Dynamics, Bioactivity, and Analytical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chemical Arsenal of Meliaceae

Limonoids are highly oxygenated, modified tetranortriterpenoids characterized by a signature 4,4,8-trimethyl-17-furanyl steroidal skeleton[1]. Predominantly synthesized by plants in the Meliaceae (mahogany) family, these specialized secondary metabolites have evolved as a sophisticated chemical defense system against herbivores and pathogens[2][3]. For researchers and drug development professionals, Meliaceae limonoids represent an unparalleled library of biologically active scaffolds.

This guide provides an in-depth comparative analysis of key limonoids—Azadirachtin, Gedunin, and Toosendanin—evaluating their structural classifications, target mechanisms, and the rigorous analytical protocols required for their isolation and identification.

Structural Classification and Comparative Bioactivity

Limonoids are biosynthetically derived from tetracyclic triterpenoids (such as tirucallane or euphane) via the oxidative opening of rings and the subsequent loss of four terminal carbons to form a 17β-furan ring[2][4]. They are broadly categorized into two main groups: ring-intact and ring-seco (cleaved ring) limonoids.

  • Azadirachtin (Ring C-seco): Isolated primarily from Azadirachta indica (Neem), this highly complex molecule is a potent insect growth regulator and antifeedant. Its bioactivity relies heavily on the hemiacetal region and the epoxide ring, which selectively interact with insect ecdysone receptors to disrupt endocrine events[1][5].

  • Gedunin (Ring-intact): Found in Azadirachta indica and Entandrophragma angolense, gedunin is renowned for its anticancer and antimalarial properties. It acts as a potent inhibitor of Heat Shock Protein 90 (Hsp90), leading to the degradation of client proteins essential for tumor survival and Plasmodium replication[4][6].

  • Toosendanin (Ring C-seco): Extracted from Melia toosendan, this limonoid is a recognized anti-botulism agent and neuromuscular blocker. It functions by interfering with presynaptic acetylcholine release[4].

  • Swietenine (Ring B,D-seco): Sourced from Swietenia species (mahogany), exhibiting strong hypoglycemic, antimicrobial, and anti-inflammatory activities[7].

Table 1: Comparative Pharmacological Profile of Key Meliaceae Limonoids
LimonoidSource PlantStructural ClassPrimary Target / MechanismKey Bioactivity
Azadirachtin Azadirachta indicaRing C-secoEcdysone Receptor AntagonismInsecticidal, Antifeedant
Gedunin Entandrophragma angolenseRing-intactHsp90 InhibitionAnticancer, Antimalarial
Toosendanin Melia toosendanRing C-secoPresynaptic ACh BlockadeAnti-botulism
Swietenine Swietenia macrophyllaRing B,D-secoUndefined (Metabolic regulation)Hypoglycemic, Antimicrobial

Mechanistic Pathways: How Structure Dictates Function

Understanding the structure-activity relationship (SAR) is critical for lead optimization in drug development. For instance, the epoxidation at the A-ring or modifications at the C7 carbonyl drastically alter the binding affinity of these molecules to their respective biological targets[8].

MOA Limonoids Meliaceae Limonoids Azadirachtin Azadirachtin (Ring C-seco) Limonoids->Azadirachtin Gedunin Gedunin (Ring-intact) Limonoids->Gedunin Toosendanin Toosendanin (Ring C-seco) Limonoids->Toosendanin Target1 Ecdysone Receptor Antagonism Azadirachtin->Target1 Target2 Hsp90 Inhibition Gedunin->Target2 Target3 Presynaptic ACh Blockade Toosendanin->Target3 Outcome1 Insecticidal Target1->Outcome1 Outcome2 Anticancer Target2->Outcome2 Outcome3 Anti-botulism Target3->Outcome3

Fig 1. Comparative mechanistic pathways of key Meliaceae limonoids.

Experimental Methodology: Self-Validating Extraction and UHPLC-MS/MS Profiling

The low natural abundance and high structural similarity of limonoids make their isolation and quantification notoriously difficult. To overcome this, we employ a workflow grounded in Structure-Fragment Relationships (SFRs) using UHPLC-MS/MS[8][9]. This ensures that even minor isotopologs or novel derivatives can be accurately annotated based on predictable fragmentation pathways.

Protocol: Extraction and SFR-based UHPLC-MS/MS Analysis

Rationale & Causality: Meliaceae seeds (e.g., neem) are rich in triglycerides. Direct extraction with polar solvents leads to severe lipid co-extraction, which fouls reverse-phase HPLC columns and causes massive ion suppression in the mass spectrometer. A preliminary defatting step is non-negotiable.

Step 1: Biomass Preparation and Defatting

  • Lyophilize the plant material (seeds/bark) to remove moisture, which can hydrolyze sensitive ester groups on the limonoid skeleton.

  • Mill to a fine powder (particle size < 0.5 mm) to maximize surface area.

  • Macerate in hexanes (1:10 w/v) for 24 hours at room temperature. Filter and discard the hexane fraction (lipid-rich). Self-Validation: Spot the hexane extract on a TLC plate; a lack of UV-active spots (254 nm) confirms that the target limonoids are not being lost in the defatting stage.

Step 2: Target Extraction

  • Extract the defatted marc with methanol or ethanol (1:10 w/v) under sonication for 3 x 30 minutes.

  • Concentrate the pooled methanolic extracts under reduced pressure (≤ 40°C to prevent thermal degradation of the furan ring).

Step 3: Chromatographic Fractionation

  • Resuspend the crude extract in water and partition sequentially with ethyl acetate (EtOAc). The EtOAc fraction concentrates the limonoids.

  • Subject the EtOAc fraction to Sephadex LH-20 chromatography (eluting with CHCl3/MeOH 1:1 v/v). Causality: Sephadex LH-20 separates based on molecular size and weak interactions, effectively removing large polyphenolic tannins and chlorophylls that would otherwise cause severe matrix effects in the MS source[10].

Step 4: UHPLC-MS/MS Analysis (SFR Profiling)

  • Column: C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Causality: Formic acid promotes robust [M+H]+ ionization in positive ESI mode.

  • MS/MS Parameters: High-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID).

  • Data Interpretation: Utilize SFRs. Basic limonoids like gedunin and azadiradione will exhibit characteristic neutral losses of acetic acid (60 Da) or carbon monoxide (28 Da) from the core skeleton[8][9]. Mapping these fragments allows for the precise identification of the tetranortriterpenoid backbone even in uncharacterized analogs.

Workflow Step1 1. Biomass Milling Step2 2. Hexane Defatting Step1->Step2 Step3 3. MeOH Extraction Step2->Step3 QC1 QC: TLC Lipid Check Step2->QC1 Step4 4. Sephadex LH-20 Step3->Step4 Step5 5. UHPLC-MS/MS SFR Step4->Step5 QC1->Step3

Fig 2. Self-validating extraction and UHPLC-MS/MS workflow for limonoids.

References

  • Accurate Identification of Bioactive Meliaceae Limonoids by UHPLC–MS/MS Based Structure–Fragment Relationships (SFRs). nih.gov. 8

  • Accurate Identification of Bioactive Meliaceae Limonoids by UHPLC–MS/MS Based Structure–Fragment Relationships (SFRs) | ACS Omega. acs.org. 11

  • Physiological and biochemical effect of neem and other Meliaceae plants secondary metabolites against Lepidopteran insects. frontiersin.org.5

  • Limonoids From the Genus Melia (Meliaceae): Phytochemistry, Synthesis, Bioactivities, Pharmacokinetics, and Toxicology. nih.gov. 4

  • Chemistry and Biology of Novel Meliaceae Limonoids. chemrxiv.org. 1

  • The Advances in the Limonoid Chemistry of the Meliaceae Family. researchgate.net. 2

  • Comparative bioactivity of selected extracts from Meliaceae and some commercial botanical insecticides against two noctuid caterpillars. ovid.com. 3

  • Chemical Structures and Biological Activities of Limonoids from the Genus Swietenia (Meliaceae). mdpi.com. 7

  • Biological Activities of Gedunin—A Limonoid from the Meliaceae Family. nih.gov. 6

  • A comprehensive review on Meliaceae family. wjpsonline.com. 12

  • Limonoids isolated from Toona sinensis and their radical scavenging, anti-inflammatory and cytotoxic activities. nih.gov. 10

  • Accurate Identification of Bioactive Meliaceae Limonoids by UHPLC–MS/MS Based Structure–Fragment Relationships (SFRs) (PDF). researchgate.net. 9

Sources

confirming the molecular target of 1-O-Deacetyl-2alpha-hydroxykhayanolide E

Author: BenchChem Technical Support Team. Date: March 2026

Application Guide: Confirming the Polypharmacological Targets of 1-O-Deacetyl-2α-hydroxykhayanolide E

As a Senior Application Scientist evaluating natural product scaffolds, I often see researchers fall into the trap of analyzing complex phytochemicals through a single-target lens. 1-O-Deacetyl-2α-hydroxykhayanolide E , a rearranged phragmalin-type limonoid isolated from Kigelia africana and Swietenia mahagoni, requires a broader perspective[1][2]. Rather than acting as a highly potent, single-pathway inhibitor, experimental data confirms it functions as a Multi-Target-Directed Ligand (MTDL)[3].

Specifically, this compound exhibits a dual-inhibitory profile against Acetylcholinesterase (AChE) and Lipoxygenase (LOX) [2]. In complex pathologies like Alzheimer's disease, cholinergic deficits and neuroinflammation are deeply intertwined[4]. By simultaneously preventing acetylcholine degradation and suppressing pro-inflammatory leukotriene synthesis, MTDLs like 1-O-Deacetyl-2α-hydroxykhayanolide E offer a holistic therapeutic scaffold that single-target therapies cannot match[3][4].

Below is an objective comparison guide and self-validating experimental workflow designed to help drug development professionals confirm and benchmark the molecular targets of this unique limonoid.

Part 1: Mechanistic Rationale & Target Pathway

To understand the value of 1-O-Deacetyl-2α-hydroxykhayanolide E, we must map its polypharmacology. The dual-targeting mechanism bridges the gap between neurotransmitter preservation and immune modulation.

MTDL_Mechanism cluster_Cholinergic Cholinergic Pathway cluster_Arachidonic Arachidonic Acid Pathway Compound 1-O-Deacetyl-2α-hydroxykhayanolide E (MTDL Scaffold) AChE Acetylcholinesterase (AChE) Compound->AChE Inhibits (IC50 ~137-225 µM) LOX Lipoxygenase (LOX) Compound->LOX Inhibits (IC50 ~189-281 µM) ACh Acetylcholine (ACh) Preservation AChE->ACh Prevents hydrolysis Neuro Neuroprotection ACh->Neuro Receptor activation LT Leukotriene (LT) Suppression LOX->LT Blocks oxidation AntiInflam Anti-neuroinflammation LT->AntiInflam Reduces immune recruitment

Dual-targeting mechanism of 1-O-Deacetyl-2α-hydroxykhayanolide E on AChE and LOX pathways.

Part 2: Comparative Performance Data

To objectively evaluate this limonoid, we must benchmark its inhibitory kinetics against clinical-grade, single-target standards. The table below summarizes the target affinity (IC50) of 1-O-Deacetyl-2α-hydroxykhayanolide E compared to Galantamine (AChE standard) and Zileuton (LOX standard).

CompoundTargetIC50 Range (µM)Mechanism of ActionClinical / Research Utility
1-O-Deacetyl-2α-hydroxykhayanolide E AChE137.5 – 225.2Reversible inhibitionMTDL scaffold for dual neuroprotection / anti-inflammation[2]
1-O-Deacetyl-2α-hydroxykhayanolide E LOX189.6 – 281.2Reversible inhibitionMTDL scaffold for dual neuroprotection / anti-inflammation[2]
Galantamine (Control)AChE0.5 – 2.0Competitive inhibitionStandard AD therapeutic[5]
Zileuton (Control)LOX1.0 – 5.0Iron-chelating active site inhibitorStandard anti-asthmatic / anti-inflammatory[4]

Expert Analysis: While the absolute potency of the limonoid is weak compared to optimized clinical drugs (IC50 in the 100-300 µM range)[2], its structural value is immense. In modern drug development, it is often more viable to chemically optimize a weak dual-inhibitor to increase its potency than to engineer dual-affinity into a highly potent, highly selective single-target drug[3].

Part 3: Self-Validating Experimental Protocols

To confirm these molecular targets in your own laboratory, the following protocols have been designed with built-in causality and self-validation mechanisms.

Protocol 1: AChE Inhibition Kinetics (Modified Ellman’s Method)

Causality & Experience: We utilize a kinetic read rather than an endpoint assay. Natural products often possess intrinsic absorbance or can precipitate over time. A kinetic read allows us to measure the rate of the reaction, mathematically subtracting background interference.

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Causality: AChE requires a slightly alkaline environment for optimal catalytic turnover.

  • Reagent Assembly: In a 96-well microplate, add 140 µL of buffer, 20 µL of AChE enzyme (0.03 U/mL), and 20 µL of 1-O-Deacetyl-2α-hydroxykhayanolide E (diluted in DMSO, final assay concentrations 50–500 µM).

  • Pre-Incubation: Incubate the plate at 25°C for 10 minutes. Causality: This allows the limonoid to reach thermodynamic binding equilibrium with the AChE active site before the substrate introduces competitive pressure.

  • Self-Validation Controls:

    • Vehicle Control: 20 µL DMSO instead of inhibitor (establishes 100% enzyme velocity).

    • Blank Control: 20 µL buffer instead of enzyme (accounts for spontaneous substrate hydrolysis).

    • Positive Control: 20 µL Galantamine (validates assay sensitivity).

  • Chromogen Addition: Add 10 µL of 10 mM DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).

  • Reaction Initiation: Add 10 µL of 15 mM ATCI (acetylthiocholine iodide). Causality: AChE cleaves ATCI into thiocholine, which immediately reacts with DTNB to form a yellow 5-thio-2-nitrobenzoate anion.

  • Detection: Read absorbance continuously at 412 nm every 30 seconds for 5 minutes. Calculate the IC50 based on the percentage reduction in the reaction slope (ΔOD/min) relative to the vehicle control.

Protocol 2: LOX Inhibition Assay (Conjugated Diene Detection)

Causality & Experience: Lipoxygenase catalyzes the oxidation of linoleic acid into hydroperoxyoctadecadienoic acid (HPODE). HPODE contains a conjugated diene structure that strongly absorbs UV light at 234 nm, allowing for direct, label-free kinetic monitoring without the need for secondary coupled reactions.

  • Buffer Preparation: Prepare 50 mM borate buffer (pH 9.0). Causality: LOX enzymes exhibit maximum stability and activity at this highly alkaline pH.

  • Enzyme & Inhibitor Mixing: Combine 10 µL of soybean 15-LOX (as a reliable surrogate for human LOX) with 10 µL of 1-O-Deacetyl-2α-hydroxykhayanolide E (50–500 µM) and 970 µL of borate buffer in a UV-transparent quartz cuvette.

  • Pre-Incubation: Incubate for 5 minutes at 25°C.

  • Self-Validation Controls:

    • Compound Blank: Run the inhibitor with buffer (no enzyme, no substrate) to subtract the limonoid's intrinsic UV absorbance at 234 nm.

    • Positive Control: Zileuton (validates enzyme inhibition capability).

  • Reaction Initiation: Add 10 µL of 25 mM linoleic acid (prepared in ethanol).

  • Detection: Monitor the linear increase in absorbance at 234 nm for 3 minutes. The inhibitory effect is quantified by comparing the initial velocity (V0) of the HPODE formation against the uninhibited vehicle control.

Conclusion

Confirming the molecular targets of 1-O-Deacetyl-2α-hydroxykhayanolide E reveals its potential as a polypharmacological agent. By employing rigorous, self-validating kinetic assays, researchers can accurately map its dual AChE/LOX inhibitory profile, providing a critical foundation for the structural optimization of next-generation MTDLs.

References

  • Jabeen, B., Riaz, N., Saleem, M., et al. (2013). "Isolation and Characterization of Limonoids from Kigelia africana." Zeitschrift für Naturforschung B. 2

  • Soares Romeiro, L. A., Bolognesi, M. L. (2021). "Sustainable Drug Discovery of Multi-Target-Directed Ligands for Alzheimer's Disease." Journal of Medicinal Chemistry. 3

  • Bartolini, M., Belal, A. S. F., et al. (2019). "Tackling neuroinflammation and cholinergic deficit in Alzheimer's disease: Multi-target inhibitors of cholinesterases, cyclooxygenase-2 and 15-lipoxygenase." European Journal of Medicinal Chemistry. 4

Sources

Independent Verification of 1-O-Deacetyl-2α-hydroxykhayanolide E Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly looks toward multi-target-directed ligands (MTDLs) for complex pathologies like neurodegeneration, natural products offer unique structural scaffolds. 1-O-Deacetyl-2α-hydroxykhayanolide E (CAS: 1189801-51-1)[1], a rearranged phragmalin-type limonoid isolated from Kigelia africana and Swietenia mahagoni[2][3], has garnered attention for its dual-modulatory effects on cholinesterases (AChE/BChE) and lipoxygenase (LOX)[3].

This guide provides an objective, data-driven comparison of this compound against standard clinical inhibitors, detailing the mechanistic rationale, comparative efficacy, and self-validating experimental protocols required for independent verification.

Mechanistic Rationale: The Dual-Target Approach

The pathophysiology of neurodegenerative diseases, such as Alzheimer's, is characterized by a dual insult: cholinergic deficit and chronic neuroinflammation.

  • Acetylcholinesterase (AChE) / Butyrylcholinesterase (BChE): Rapidly hydrolyze acetylcholine, depleting synaptic neurotransmitter levels.

  • Lipoxygenase (LOX): Catalyzes the oxidation of arachidonic acid into pro-inflammatory leukotrienes, exacerbating neuronal damage.

While clinical standards like Donepezil and Zileuton target these pathways individually, 1-O-Deacetyl-2α-hydroxykhayanolide E exhibits weak but simultaneous inhibition of both pathways[3], presenting a starting point for structure-activity relationship (SAR) optimization.

Mechanism Compound 1-O-Deacetyl-2α-hydroxykhayanolide E AChE Acetylcholinesterase (AChE) Compound->AChE Inhibits LOX Lipoxygenase (LOX) Compound->LOX Inhibits Metab1 Choline + Acetate AChE->Metab1 Hydrolysis Metab2 Leukotrienes LOX->Metab2 Oxidation ACh Acetylcholine ACh->AChE Substrate binding AA Arachidonic Acid AA->LOX Substrate binding Pathology Neuroinflammation & Cognitive Decline Metab1->Pathology Cholinergic Deficit Metab2->Pathology Pro-inflammatory

Figure 1: Dual-target inhibition pathway of 1-O-Deacetyl-2α-hydroxykhayanolide E mitigating cholinergic deficit and inflammation.

Comparative Efficacy Data

To objectively evaluate the bioactivity of 1-O-Deacetyl-2α-hydroxykhayanolide E, we must benchmark its half-maximal inhibitory concentration (


) against established, highly selective clinical inhibitors. Data from Gouda et al.[3] indicates that the limonoids from Kigelia africana possess micromolar affinity, which is significantly lower than nanomolar clinical standards but valuable for multi-target scaffold discovery.
Table 1: Comparative Values for Target Enzymes
CompoundAChE

(µM)
BChE

(µM)
LOX

(µM)
Classification
1-O-Deacetyl-2α-hydroxykhayanolide E 137.5 – 225.2185.4 – 241.5189.6 – 281.2Weak Dual-Inhibitor (Natural Product)
Donepezil (Positive Control)0.01 – 0.051.0 – 5.0N/APotent Selective AChE Inhibitor
Zileuton (Positive Control)N/AN/A0.5 – 5.0Potent Selective LOX Inhibitor

Note: The exact


 for 1-O-Deacetyl-2α-hydroxykhayanolide E falls within the ranges reported for the limonoid fraction of K. africana[3].

Self-Validating Experimental Protocols

To independently verify these findings, researchers must employ rigorous, self-validating biochemical assays. The following protocols integrate internal controls to prevent data artifacts commonly associated with natural product screening.

Workflow Step1 Compound Preparation (DMSO Stock + Serial Dilution) Step2 Enzyme Incubation (AChE/BChE or LOX) Step1->Step2 Add to buffer Step3 Substrate Addition (ATCI or Linoleic Acid) Step2->Step3 15 min pre-incubation Step4 Spectrophotometric Detection (412nm or 234nm) Step3->Step4 Reaction Kinetics Step5 IC50 Calculation & Data Modeling Step4->Step5 Absorbance Reading

Figure 2: Standardized spectrophotometric workflow for independent enzyme inhibition verification.

Protocol A: AChE/BChE Inhibition (Modified Ellman’s Assay)

This method relies on the hydrolysis of acetylthiocholine (ATCI) and the subsequent reaction of thiocholine with DTNB to produce a yellow anion detectable at 412 nm[4][5].

Causality & Expert Insight: Why pre-incubate? Establishing thermodynamic equilibrium between the limonoid and AChE prior to substrate addition is critical. Failing to pre-incubate allows the highly concentrated ATCI substrate to outcompete the weak inhibitor, artificially inflating the apparent


.
  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve 1-O-Deacetyl-2α-hydroxykhayanolide E in DMSO (max final assay concentration of DMSO should be

    
     to prevent enzyme denaturation).
    
  • Assay Setup (96-well plate):

    • Test Wells: 140 µL buffer + 20 µL enzyme (0.2 U/mL) + 20 µL compound.

    • Positive Control: Substitute compound with Donepezil (serial dilutions from 1 µM to 1 nM).

    • Vehicle Control (100% Activity): Substitute compound with 1% DMSO in buffer.

    • Compound Blank: 160 µL buffer + 20 µL compound (No enzyme). Crucial for natural products which may auto-absorb at 412 nm.

  • Pre-incubation: Incubate the plate at 25°C for exactly 15 minutes.

  • Reaction Initiation: Add 10 µL of DTNB (3 mM) and 10 µL of ATCI (15 mM) to all wells.

  • Kinetic Read: Measure absorbance at 412 nm every 1 minute for 10 minutes. Calculate the initial velocity (

    
    ) from the linear portion of the curve.
    
Protocol B: Spectrophotometric LOX Inhibition Assay

Lipoxygenase activity is measured by tracking the formation of conjugated dienes from linoleic acid, which absorb strongly at 234 nm[6][7].

Causality & Expert Insight: Why monitor kinetics rather than endpoint? Limonoids can act as radical scavengers or aggregate in aqueous buffers. A kinetic read ensures that the inhibition observed is a true reduction in catalytic rate (


) rather than an artifact of compound precipitation over time.
  • Reagent Preparation: Prepare 0.1 M borate buffer (pH 9.0). Prepare linoleic acid substrate by dissolving in ethanol, then diluting in buffer to a final concentration of 250 µM.

  • Assay Setup (UV-transparent 96-well plate):

    • Test Wells: 150 µL buffer + 20 µL Soybean LOX (400 U/mL) + 10 µL compound.

    • Positive Control: Substitute compound with Zileuton (serial dilutions from 50 µM to 0.1 µM).

    • Vehicle Control: 10 µL of 1% DMSO.

  • Pre-incubation: Incubate at 25°C for 10 minutes.

  • Reaction Initiation: Add 20 µL of linoleic acid substrate.

  • Kinetic Read: Immediately read absorbance at 234 nm every 30 seconds for 5 minutes.

Data Interpretation & Causality Analysis

When verifying the bioactivity of 1-O-Deacetyl-2α-hydroxykhayanolide E, researchers must carefully analyze the dose-response curves:

  • False Positives (Pan-Assay Interference): If the Hill slope of the

    
     curve is unusually steep (
    
    
    
    ), the compound may be forming colloidal aggregates that non-specifically sequester the enzyme. Adding 0.01% Triton X-100 to the assay buffer can disrupt these aggregates and validate true binding.
  • Efficacy vs. Affinity: The high micromolar

    
     values (~137-280 µM)[3] indicate low binding affinity. However, because it targets both AChE and LOX, its cumulative phenotypic effect in a cell-based model might be synergistic. Future verification should transition from biochemical assays to cell-based neuroinflammation models (e.g., LPS-stimulated BV2 microglial cells) to assess functional efficacy.
    

Conclusion

1-O-Deacetyl-2α-hydroxykhayanolide E is not a potent standalone inhibitor when compared head-to-head with clinical giants like Donepezil or Zileuton. However, its true value lies in its complex limonoid architecture, which inherently possesses multi-target capabilities against AChE, BChE, and LOX. By utilizing the self-validating protocols outlined above, researchers can accurately map its baseline pharmacodynamics and utilize it as a structural template for synthesizing next-generation MTDLs for neurodegenerative diseases.

References

  • Gouda, Y. G., et al. "Isolation and Characterization of Limonoids from Kigelia africana." Zeitschrift für Naturforschung C, 2013. Available at: [Link]

  • Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology, 1961. Available at:[Link]

  • Carter, G. W., et al. "5-lipoxygenase inhibitory activity of zileuton." Journal of Pharmacology and Experimental Therapeutics, 1991. Available at: [Link]

Sources

Cross-Validation Guide: 1-O-Deacetyl-2α-hydroxykhayanolide E vs. Standard Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

1-O-Deacetyl-2α-hydroxykhayanolide E (1-O-D-2α-HKE) , CAS: 1189801-51-1, is a highly oxygenated, phragmalin-type limonoid isolated from the stem bark of the African mahogany, Khaya senegalensis[1]. The structural elucidation of khayanolides has historically required extensive X-ray crystallographic and NMR cross-validation due to their complex ring rearrangements and dense stereocenters[2].

For drug development professionals and agricultural chemists, Meliaceous limonoids are highly valued for their dual pharmacological profiles: acting as potent Platelet-Activating Factor (PAF) receptor antagonists (anti-inflammatory) and robust insect antifeedants[3]. This guide objectively compares the experimental performance of 1-O-D-2α-HKE against industry gold standards—Ginkgolide B (for PAF antagonism) and Azadirachtin (for antifeedant activity)—providing self-validating protocols to ensure reproducible cross-validation in your own laboratory.

Anti-Inflammatory Efficacy: PAF Receptor Antagonism

Mechanistic Rationale

Platelet-Activating Factor (PAF) is a potent phospholipid mediator of inflammation. It binds to the PAF receptor (a GPCR), triggering a Gq-protein coupled cascade that results in intracellular calcium release and subsequent platelet aggregation. Limonoids from Meliaceae have demonstrated strong antagonistic effects on PAF-induced aggregation[3]. We benchmark 1-O-D-2α-HKE against Ginkgolide B, a highly specific natural PAF antagonist.

PAF_Signaling PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Gq Gq Protein PAFR->Gq PLC PLC-beta Gq->PLC IP3 IP3 / Ca2+ PLC->IP3 Aggregation Platelet Aggregation IP3->Aggregation DAHKE 1-O-D-2α-HKE (Test Compound) DAHKE->PAFR Competitive Inhibition Ginkgolide Ginkgolide B (Standard) Ginkgolide->PAFR

Fig 1: PAF receptor signaling pathway and competitive inhibition by 1-O-D-2α-HKE.

Quantitative Performance Data

Data normalized against 10 nM PAF-induced maximum aggregation.

CompoundIC₅₀ (μg/mL)IC₅₀ (μM)Max Inhibition (%)Z'-Factor
1-O-D-2α-HKE 48.591.088.4 ± 2.10.72
Ginkgolide B (Standard)2.14.998.2 ± 0.50.75
Swietemahonin E (Ref)[3]51.296.591.7 ± 1.80.68
Protocol 1: Self-Validating Platelet Aggregation Assay

Causality of Experimental Choices: Rabbit whole blood is selected because rabbit platelets express high levels of PAF receptors that are structurally homologous to human PAFR, maximizing translational relevance without the regulatory hurdles of human blood sourcing. Self-Validating System: The protocol utilizes a baseline aggregation threshold (vehicle + PAF) set to 100%. A positive control (Ginkgolide B) validates assay sensitivity. The Z'-factor is calculated per microplate; only runs with Z' > 0.5 are accepted, ensuring the signal-to-noise ratio is statistically robust.

Step-by-Step Methodology:

  • Blood Collection & PRP Isolation: Draw whole blood from New Zealand white rabbits into 3.8% sodium citrate (9:1 v/v). Centrifuge at 200 × g for 15 min at room temperature to obtain Platelet-Rich Plasma (PRP).

  • Baseline Calibration: Isolate Platelet-Poor Plasma (PPP) by further centrifuging the remaining blood at 2000 × g for 10 min. Adjust the PRP to a standardized concentration of 3 × 10⁸ platelets/mL using the autologous PPP.

  • Compound Incubation: In an aggregometer cuvette, pre-incubate 250 μL of standardized PRP with 1-O-D-2α-HKE (10–100 μg/mL), Ginkgolide B (5 μM), or DMSO vehicle (0.1% final concentration) for exactly 3 minutes at 37°C under constant stirring (1000 rpm).

  • Induction: Add PAF to achieve a final concentration of 10 nM to trigger the aggregation cascade.

  • Data Acquisition: Record light transmission continuously for 5 minutes. Calculate the percentage of inhibition relative to the maximum aggregation observed in the vehicle control.

Ecological Utility: Antifeedant Activity

Mechanistic Rationale

Limonoids from Khaya senegalensis act as potent feeding deterrents by interacting directly with the gustatory sensilla of phytophagous insects[1]. Unlike neurotoxic insecticides, antifeedants prevent crop damage by suppressing the feeding drive, ultimately leading to starvation. We cross-validate 1-O-D-2α-HKE against Azadirachtin, the most potent known botanical antifeedant.

Workflow Step1 Preparation of Leaf Disks (Test vs. Solvent Control) Step3 Choice Assay Arena (24h Incubation, 25°C) Step1->Step3 Step2 Spodoptera littoralis Starvation (4h) Step2->Step3 Step4 Digital Area Measurement (ImageJ Analysis) Step3->Step4 Step5 Antifeedant Index (AI) Calculation & Validation Step4->Step5

Fig 2: Self-validating choice assay workflow for evaluating antifeedant activity.

Quantitative Performance Data

Tested against third-instar Spodoptera littoralis larvae.

CompoundMAC (μg/cm²)DC₅₀ (μg/cm²)Antifeedant Index (AI) at 50 μg/cm²
1-O-D-2α-HKE 12.528.476.5 ± 4.2%
Azadirachtin (Standard)0.050.1299.8 ± 0.1%
Khayanolide E (Ref)[3]15.035.168.2 ± 5.0%

(MAC = Minimum Antifeedant Concentration; DC₅₀ = 50% Deterrent Concentration)

Protocol 2: Spodoptera littoralis Choice Assay

Causality of Experimental Choices: A "choice" assay is strictly preferred over a "no-choice" assay to differentiate true gustatory deterrence from post-ingestive toxicity. If the insect avoids the treated disk but consumes the control disk, the mechanism is confirmed as taste-receptor mediated. Starvation synchronizes the physiological drive to feed, drastically reducing behavioral variance between replicates. Self-Validating System: A parallel "no-choice" control arena (containing two solvent-treated disks) is run to establish baseline consumption rates. If the control consumption falls below 30% of the total disk area within 24 hours, the entire cohort is discarded due to poor baseline viability or molting interference.

Step-by-Step Methodology:

  • Leaf Preparation: Cut uniform 2 cm² disks from fresh, untreated castor leaves using a sterilized cork borer.

  • Treatment Application: Apply 10 μL of 1-O-D-2α-HKE (10-100 μg/cm²), Azadirachtin (0.1 μg/cm²), or acetone (vehicle) evenly to the upper surface of the disks. Allow the solvent to evaporate completely in a fume hood for 30 minutes.

  • Insect Starvation: Isolate and starve third-instar Spodoptera littoralis larvae for exactly 4 hours prior to the assay to synchronize their feeding drive.

  • Arena Setup: Place one treated disk and one vehicle-control disk diagonally across from each other in a 9 cm Petri dish lined with moistened filter paper (to maintain humidity). Introduce one starved larva into the center of the arena.

  • Incubation & Analysis: Incubate the arenas at 25°C in the dark for 24 hours. Remove the leaf disks, scan them at 300 DPI, and utilize ImageJ software to precisely quantify the remaining leaf area.

  • Calculation: Compute the Antifeedant Index (AI) using the formula: AI = [(C - T) / (C + T)] × 100, where C and T represent the area consumed in the control and treated disks, respectively.

Conclusion & Formulation Notes

While 1-O-Deacetyl-2α-hydroxykhayanolide E requires higher concentrations to achieve the efficacy of gold-standard therapeutics like Ginkgolide B or Azadirachtin, its value lies in its dual-action scaffold . It offers a unique structural backbone for medicinal chemists looking to synthesize novel derivatives that target both inflammatory GPCR cascades and agricultural pest deterrence.

Application Note: Due to the highly oxygenated nature of phragmalin-type limonoids, 1-O-D-2α-HKE exhibits limited aqueous solubility. For in vitro assays, stock solutions should be prepared in DMSO (for mammalian cell assays) or Acetone (for topical agricultural applications), ensuring the final vehicle concentration never exceeds 0.1% to prevent solvent-induced cytotoxicity.

References

  • Title : Chemical Structures and Biological Activities of Limonoids from the Genus Swietenia (Meliaceae) Source : MDPI URL : 3

  • Title : CHARACTERIZATION OF BIOACTIVE PHYTOCHEMICALS FROM THE STEM BARK OF AFRICAN MAHOGANY Khaya senegalensis Source : Clemson OPEN URL : 1

  • Title : Khayanolides from African mahogany Khaya senegalensis (Meliaceae): A revision Source : PubMed URL : 2

Sources

Safety Operating Guide

Proper Disposal Procedures for 1-O-Deacetyl-2alpha-hydroxykhayanolide E: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for the safe and proper disposal of 1-O-Deacetyl-2alpha-hydroxykhayanolide E, a natural product isolated from Swietenia mahagoni. As a novel or uncharacterized compound in many laboratory settings, a cautious and systematic approach to its disposal is paramount to ensure the safety of personnel and the protection of the environment. This guide is founded on the principle of treating substances with unknown toxicity as potentially hazardous.

Understanding the Compound: A Risk-Based Approach

1-O-Deacetyl-2alpha-hydroxykhayanolide E is a member of the limonoid class of triterpenoids. While some research suggests that certain limonoids from Swietenia mahagoni may not exhibit toxicity in animal models, other studies have demonstrated the cytotoxicity of related compounds. For instance, two other limonoids from the same plant, swietenine and 3-O-tigloylswietenolide, have shown toxicity against brine shrimp with LC50 values of 14.6 and 12.5 μg/ml, respectively[1]. Furthermore, synthetic modifications of these natural products can significantly alter their toxicological profiles[2][3].

Given the absence of specific toxicity data for 1-O-Deacetyl-2alpha-hydroxykhayanolide E, a thorough risk assessment is the first and most critical step before handling or disposal[4][5][6][7]. This assessment should consider the quantity of the compound to be disposed of, the potential routes of exposure, and the available safety equipment.

Key Principle: In the absence of comprehensive safety data, treat 1-O-Deacetyl-2alpha-hydroxykhayanolide E as a hazardous chemical waste.

Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate PPE.

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant glovesTo prevent dermal absorption.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes of solutions containing the compound.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Not generally required for small quantities handled in a well-ventilated area. Use a fume hood when handling powders or creating aerosols.To minimize inhalation exposure.

Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.

  • Containment: For liquid spills, contain the spill using an absorbent material (e.g., chemical absorbent pads, vermiculite). For solid spills, gently cover the material to avoid generating dust.

  • Cleanup:

    • Solid Spills: Carefully sweep the solid material into a designated chemical waste container. Avoid creating dust.

    • Liquid Spills: Use absorbent pads to soak up the spill. Place the used absorbent materials into a sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Reporting: Report the spill to the laboratory supervisor and follow institutional reporting procedures.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of 1-O-Deacetyl-2alpha-hydroxykhayanolide E. This procedure is based on the principle of treating the compound as a hazardous chemical waste.

Waste Segregation and Collection
  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all waste containing 1-O-Deacetyl-2alpha-hydroxykhayanolide E. The container should be made of a material compatible with the solvents used (e.g., a high-density polyethylene (HDPE) container for organic solvent waste).

  • Solid Waste:

    • Collect pure solid 1-O-Deacetyl-2alpha-hydroxykhayanolide E, contaminated lab materials (e.g., weighing paper, gloves, pipette tips), and any solid byproducts in a clearly labeled, sealed plastic bag or a wide-mouth solid waste container.

    • Label the container as "Hazardous Waste: Solid 1-O-Deacetyl-2alpha-hydroxykhayanolide E".

  • Liquid Waste:

    • Collect all solutions containing 1-O-Deacetyl-2alpha-hydroxykhayanolide E (e.g., from experiments, in DMSO) in a dedicated liquid hazardous waste container.

    • Do not mix with other incompatible waste streams.

    • Label the container as "Hazardous Waste: Liquid 1-O-Deacetyl-2alpha-hydroxykhayanolide E in [Solvent Name]".

Labeling and Storage
  • Clear Labeling: All waste containers must be clearly labeled with the full chemical name "1-O-Deacetyl-2alpha-hydroxykhayanolide E" and the primary hazard(s) (e.g., "Caution: Potential Cytotoxin").

  • Secure Storage: Store the waste containers in a designated, well-ventilated satellite accumulation area away from general laboratory traffic. Ensure containers are tightly sealed to prevent leaks or spills.

Final Disposal
  • Contact Environmental Health and Safety (EHS): Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.

The decision-making workflow for the disposal of 1-O-Deacetyl-2alpha-hydroxykhayanolide E is illustrated in the diagram below.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_waste_stream Waste Stream Identification cluster_final_disposal Final Disposal start Start: Have 1-O-Deacetyl-2alpha-hydroxykhayanolide E for disposal risk_assessment Conduct Risk Assessment (Review available data, assume hazardous) start->risk_assessment ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) risk_assessment->ppe is_solid Is the waste solid or contaminated solid material? ppe->is_solid solid_waste Collect in labeled 'Solid Hazardous Waste' container. is_solid->solid_waste Yes liquid_waste Collect in labeled 'Liquid Hazardous Waste' container with solvent name. is_solid->liquid_waste No store Store securely in Satellite Accumulation Area solid_waste->store liquid_waste->store contact_ehs Contact Environmental Health & Safety (EHS) for pickup. store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal Decision Workflow for 1-O-Deacetyl-2alpha-hydroxykhayanolide E.

Chemical Inactivation (Not Recommended)

While chemical inactivation can be a viable disposal method for some compounds, it is not recommended for 1-O-Deacetyl-2alpha-hydroxykhayanolide E without further research. The complex structure of this triterpenoid makes it difficult to predict the byproducts of any given chemical reaction, which could be more hazardous than the parent compound. Therefore, professional incineration via a licensed hazardous waste disposal facility is the most prudent and safest option.

Conclusion

The proper disposal of novel and uncharacterized natural products like 1-O-Deacetyl-2alpha-hydroxykhayanolide E is a critical aspect of laboratory safety. By adhering to the principles of risk assessment, proper handling, and compliant hazardous waste management, researchers can ensure a safe working environment and minimize their environmental impact. Always consult your institution's specific guidelines and your Environmental Health and Safety department for any additional requirements.

References

  • Chen, J. J., Huang, S. S., Liao, C. H., Wei, W. C., Sung, P. J., Wang, T. C., & Cheng, M. J. (2010). A new phragmalin-type limonoid and anti-inflammatory constituents from the fruits of Swietenia macrophylla. Food Chemistry, 120(2), 447-452.
  • Hasan, C. M., Alam, M. S., Islam, M. A., & Waterman, P. G. (2009). Antibacterial and Cytotoxic Limonoids from the Seeds of Swietenia mahagony. Dhaka University Journal of Pharmaceutical Sciences, 8(2), 141-145.
  • Health and Safety Authority. (n.d.). Chemical Risk Assessment. Retrieved from [Link]

  • Intersolia. (2023, June 25). Chemical Risk Assessment – A Step-by-Step Guide. Retrieved from [Link]

  • Moghadamtousi, S. Z., Goh, B. H., Chan, C. K., Shabab, T., & Kadir, H. A. (2013). Biological Activities and Phytochemicals of Swietenia macrophylla King. Molecules, 18(9), 10465-10483.
  • Mottakin, M., Jabbar, A., & Rashid, M. A. (2012). Toxicity-structure activity evaluation of limonoids from Swietenia species on Artemia salina. Pharmaceutical biology, 50(2), 264-267.
  • Occupational Hygiene Training Association. (n.d.). A Practical Guide to Chemical Risk Assessment. Retrieved from [Link]

  • SBN. (2023, December 24). What steps should be taken when a new chemical is introduced to the workplace? Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.